molecular formula C16H13F7N4O2 B15138309 IACS-52825

IACS-52825

Cat. No.: B15138309
M. Wt: 426.29 g/mol
InChI Key: XUOJHVFYSAMHNK-GWMXKSKGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IACS-52825 is a useful research compound. Its molecular formula is C16H13F7N4O2 and its molecular weight is 426.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13F7N4O2

Molecular Weight

426.29 g/mol

IUPAC Name

(1R)-1-[4-[6-amino-5-(trifluoromethoxy)-3-pyridinyl]-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C16H13F7N4O2/c17-13-4-14(5-13,6-13)27-3-8(26-12(27)10(28)15(18,19)20)7-1-9(11(24)25-2-7)29-16(21,22)23/h1-3,10,28H,4-6H2,(H2,24,25)/t10-,13?,14?/m1/s1

InChI Key

XUOJHVFYSAMHNK-GWMXKSKGSA-N

Isomeric SMILES

C1C2(CC1(C2)F)N3C=C(N=C3[C@H](C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F

Canonical SMILES

C1C2(CC1(C2)F)N3C=C(N=C3C(C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

IACS-52825: A Deep Dive into its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IACS-52825 is a potent and selective inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). This novel therapeutic agent has garnered significant interest for its potential in treating chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many cancer treatments. This technical guide provides an in-depth exploration of the mechanism of action of this compound in neurons, focusing on the core signaling pathways, experimental validation, and quantitative data derived from preclinical studies.

Core Mechanism: Inhibition of the DLK-JNK Stress Signaling Pathway

The primary mechanism of action of this compound in neurons is the targeted inhibition of DLK, a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling cascade.[1][2][3][4] Under conditions of neuronal stress or injury, such as exposure to chemotherapeutic agents, DLK is activated, initiating a signaling cascade that leads to axonal degeneration and neuronal apoptosis.[1][2][3][4][5] this compound effectively blocks this pathological process by binding to the ATP-binding site of DLK, thereby preventing its kinase activity and the subsequent phosphorylation of downstream targets.

The inhibition of DLK by this compound has been shown to prevent the phosphorylation of c-Jun, a key transcription factor downstream of JNK that is implicated in the execution of the apoptotic program in neurons.[6] By suppressing the DLK-JNK-c-Jun axis, this compound promotes neuronal survival and preserves axonal integrity in the face of neurotoxic insults.

Quantitative Data Summary

The potency and cellular activity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound and related compounds.

ParameterValueCell Type/SystemReference
This compound DLK IC50 107 nMBiochemical Assay[7]
IACS-8287 LZK IC50 904 nMBiochemical Assay[8]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

IACS52825_Mechanism cluster_stress Neuronal Stress (e.g., Chemotherapy) cluster_pathway DLK-JNK Signaling Pathway cluster_intervention Therapeutic Intervention Chemotherapy Chemotherapeutic Agents DLK DLK (MAP3K12) Chemotherapy->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun Phospho-c-Jun JNK->p_cJun Apoptosis Axon Degeneration & Neuronal Apoptosis p_cJun->Apoptosis promotes IACS52825 This compound IACS52825->DLK inhibits

Caption: this compound mechanism of action in neurons.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Dorsal Root Ganglion (DRG) Neuron Primary Culture

Primary cultures of DRG neurons are a crucial in vitro model for studying peripheral neuropathies.[9][10][11]

Protocol:

  • Dissection: Dorsal root ganglia are dissected from the spinal columns of embryonic or neonatal rodents under sterile conditions.[11]

  • Dissociation: The ganglia are enzymatically dissociated using a combination of collagenase and trypsin to obtain a single-cell suspension of neurons.

  • Plating: Neurons are plated on culture dishes pre-coated with substrates such as poly-L-lysine and laminin to promote attachment and neurite outgrowth.[9]

  • Culture Medium: The cells are maintained in a neurobasal medium supplemented with nerve growth factor (NGF), B-27 supplement, and antibiotics to support neuronal survival and growth.

  • Treatment: For mechanism of action studies, cultured DRG neurons are treated with a neurotoxic agent (e.g., a chemotherapeutic drug) in the presence or absence of this compound.

c-Jun Phosphorylation Assay

This assay is used to quantify the inhibition of the DLK downstream signaling by measuring the levels of phosphorylated c-Jun (p-c-Jun).

Protocol:

  • Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) or primary DRG neurons are cultured as described above. The cells are then treated with a stress-inducing agent to activate the DLK pathway, along with varying concentrations of this compound.

  • Cell Lysis: After the treatment period, the cells are lysed to extract total protein.

  • Western Blotting:

    • Protein samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).[12]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.

  • Data Analysis: The levels of p-c-Jun are normalized to total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin) to determine the dose-dependent inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Assay (DLK IC50) DRG_Culture DRG Neuron Culture Biochemical_Assay->DRG_Culture Stress_Induction Induce Neuronal Stress (e.g., Chemotherapy) DRG_Culture->Stress_Induction Treatment Treat with this compound Stress_Induction->Treatment p_cJun_Assay p-c-Jun Assay (Western Blot) Treatment->p_cJun_Assay Neuronal_Viability Neuronal Viability Assay (e.g., MTT) Treatment->Neuronal_Viability Axon_Outgrowth Axon Outgrowth Measurement Treatment->Axon_Outgrowth CIPN_Model CIPN Animal Model (e.g., Cisplatin-treated mice) p_cJun_Assay->CIPN_Model Neuronal_Viability->CIPN_Model Axon_Outgrowth->CIPN_Model InVivo_Treatment Administer this compound CIPN_Model->InVivo_Treatment Behavioral_Tests Behavioral Tests (Mechanical Allodynia) InVivo_Treatment->Behavioral_Tests Histology Histological Analysis (Intra-epidermal nerve fiber density) InVivo_Treatment->Histology

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of chemotherapy-induced peripheral neuropathy. Its well-defined mechanism of action, centered on the potent and selective inhibition of the DLK-JNK signaling pathway in neurons, provides a strong rationale for its clinical development. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working to advance neuroprotective therapies. Further investigation into the downstream effectors and potential off-target effects will continue to refine our understanding of this important molecule.

References

IACS-52825: A Technical Guide to a Potent and Selective DLK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-52825 is a potent and highly selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key mediator of axonal degeneration. Developed for the potential treatment of chemotherapy-induced peripheral neuropathy (CIPN), this compound demonstrated significant efficacy in preclinical models by mitigating nerve damage associated with cytotoxic cancer therapies. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows. Although preclinical development was halted due to off-target toxicity, the data generated for this compound remains a valuable resource for the continued investigation of DLK inhibition as a therapeutic strategy.

Core Function and Mechanism of Action

This compound functions as a selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a neuronally enriched kinase that plays a central role in a conserved axonal degeneration pathway. In response to neuronal injury or stress, such as that induced by chemotherapeutic agents, DLK is activated and initiates a downstream signaling cascade that ultimately leads to axonal breakdown and the clinical manifestations of peripheral neuropathy.

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic site of DLK. By blocking the kinase activity of DLK, this compound prevents the phosphorylation and activation of its downstream targets, including MKK4/7 and the c-Jun N-terminal kinases (JNKs). This interruption of the DLK signaling cascade protects neurons from chemotherapy-induced damage.

Signaling Pathway

The signaling pathway initiated by neuronal stress and inhibited by this compound is depicted below.

DLK_Signaling_Pathway cluster_upstream Upstream Triggers cluster_cascade DLK Signaling Cascade cluster_downstream Downstream Effects Chemotherapy Chemotherapeutic Agents DLK DLK (MAP3K12) Chemotherapy->DLK NerveInjury Nerve Injury/Stress NerveInjury->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AxonDegeneration Axonal Degeneration cJun->AxonDegeneration IACS52825 This compound IACS52825->DLK

Figure 1: this compound Inhibition of the DLK Signaling Pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

In Vitro Potency
CompoundTargetAssay TypeIC50 (nM)
This compoundDLKBiochemical107
Kinase Selectivity Profile (KINOMEscan)

The selectivity of this compound was assessed against a panel of 468 kinases. The results indicate high selectivity for DLK.

KinasePercent Control (%) @ 1 µM
DLK0.1
Other Kinases with >65% inhibitionData not available in public sources

Note: Detailed KINOMEscan data is often found in the supplementary information of publications and may not be fully available in public search results.

Off-Target Liability (CEREP Screen)

This compound was screened against a panel of receptors, ion channels, and transporters to assess its off-target binding profile.

TargetPercent Inhibition @ 10 µM
Various GPCRs, Ion Channels, TransportersSpecific data not available in public sources, but generally reported as having a favorable profile.

Note: Comprehensive off-target screening data is proprietary and typically detailed in supplementary materials of scientific publications.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro DLK Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified DLK enzyme.

Materials:

  • Recombinant human DLK enzyme

  • ATP, kinase buffer, and substrate peptide (e.g., myelin basic protein)

  • This compound

  • 384-well plates

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the DLK enzyme to each well and incubate for a pre-determined time at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for a specified time at 30°C.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular p-c-Jun Assay

Objective: To assess the ability of this compound to inhibit the DLK signaling cascade in a cellular context by measuring the phosphorylation of c-Jun.

Materials:

  • A suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • A stimulus to activate the DLK pathway (e.g., anisomycin or serum starvation followed by growth factor stimulation)

  • Lysis buffer

  • Antibodies for detecting phosphorylated c-Jun (Ser63) and total c-Jun

  • An appropriate detection system (e.g., Western blot or a plate-based immunoassay)

Procedure:

  • Plate the neuronal cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified pre-incubation period.

  • Stimulate the DLK pathway with the chosen agonist for a defined time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of phosphorylated and total c-Jun using Western blotting or a quantitative immunoassay.

  • Normalize the phosphorylated c-Jun signal to the total c-Jun signal and express the results as a percentage of the stimulated control.

  • Calculate the IC50 value for the inhibition of c-Jun phosphorylation.

Cisplatin-Induced Peripheral Neuropathy Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of chemotherapy-induced peripheral neuropathy.

Materials:

  • Male C57BL/6J mice

  • Cisplatin

  • This compound formulated for oral or intraperitoneal administration

  • Von Frey filaments for assessing mechanical allodynia

  • Apparatus for thermal sensitivity testing (optional)

Procedure:

  • Acclimate the mice to the testing environment.

  • Induce peripheral neuropathy by administering cisplatin (e.g., 2.3 mg/kg, intraperitoneally, once daily for five consecutive days).

  • Monitor the development of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.

  • Once neuropathy is established, randomize the mice into vehicle and this compound treatment groups.

  • Administer this compound or vehicle at the desired dose and schedule.

  • Assess mechanical allodynia at various time points after treatment initiation.

  • Record the paw withdrawal thresholds and analyze the data to determine the effect of this compound on reversing or preventing cisplatin-induced allodynia.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

in_vitro_inhibition_workflow start Start prep_compound Prepare this compound Dilution Series start->prep_compound add_compound Add Compound to Plate prep_compound->add_compound add_enzyme Add DLK Enzyme add_compound->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_atp Add ATP/Substrate Mix incubate1->add_atp incubate2 Incubate add_atp->incubate2 detect Detect Phosphorylation incubate2->detect analyze Analyze Data (IC50) detect->analyze end End analyze->end

Figure 2: Workflow for the In Vitro DLK Inhibition Assay.

in_vivo_efficacy_workflow start Start acclimate Acclimate Mice start->acclimate induce_cipn Induce Neuropathy (Cisplatin) acclimate->induce_cipn assess_baseline Assess Baseline Allodynia induce_cipn->assess_baseline randomize Randomize Mice assess_baseline->randomize treat Administer this compound/Vehicle randomize->treat assess_treatment Assess Allodynia Post-Treatment treat->assess_treatment analyze Analyze Paw Withdrawal Thresholds assess_treatment->analyze end End analyze->end

Figure 3: Workflow for the In Vivo Efficacy Study in a CIPN Model.

Conclusion

This compound is a valuable research tool for understanding the role of DLK in neuronal pathophysiology. Its high potency and selectivity make it a suitable probe for investigating the DLK signaling pathway. While its clinical development was not pursued, the collective data on this compound underscores the therapeutic potential of DLK inhibition and provides a strong foundation for the development of future neuroprotective agents. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of neurobiology and drug discovery.

IACS-52825 and DLK/JNK signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to IACS-52825 and the DLK/JNK Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy-induced peripheral neuropathy (CIPN) remains a significant, dose-limiting side effect for many anti-cancer agents with limited therapeutic options.[1][2][3][4] A key molecular mechanism implicated in the pathology of CIPN is the activation of an axonal degeneration program mediated by the Dual Leucine Zipper Kinase (DLK).[1][2][3][4] DLK, a neuronally enriched member of the MAP3K family, functions as a critical upstream activator of the JNK signaling cascade in response to neuronal stress.[1][2][5] This central role makes it a compelling target for therapeutic intervention. This guide details the discovery and preclinical development of this compound, a potent, selective, and brain-penetrant inhibitor of DLK. We will explore the core DLK/JNK signaling pathway, present quantitative data on the activity of this compound, and provide representative experimental protocols for assessing kinase inhibition and pathway modulation.

The DLK/JNK Signaling Pathway: A Master Regulator of Neuronal Stress Response

The DLK/JNK (Dual Leucine Zipper Kinase / c-Jun N-terminal Kinase) pathway is a conserved signaling cascade that plays a pivotal role in the neuronal response to injury and stress. While dormant under normal physiological conditions, it becomes robustly activated by various insults, including axonal injury, cytoskeletal damage, and exposure to neurotoxic chemotherapeutics.[1][6][7]

Pathway Activation and Components:

The pathway is a canonical three-tiered MAP kinase cascade:

  • MAP3K (DLK): Upon neuronal stress, DLK (also known as MAP3K12) is activated. DLK functions as a key sensor of axonal injury.[5][7]

  • MAP2K (MKK4/MKK7): Activated DLK phosphorylates and activates the downstream kinases MKK4 and MKK7.[8]

  • MAPK (JNK): MKK4/MKK7, in turn, phosphorylate and activate JNK isoforms (JNK1, JNK2, JNK3).[8]

The specificity of this signaling is further controlled by scaffold proteins, such as JNK-interacting protein 3 (JIP3), which can form a complex with DLK and JNK to facilitate efficient and localized signal transduction.[5][6]

Downstream Consequences:

Once activated, JNK can be retrogradely transported from the axon to the cell body.[6] There, it phosphorylates a host of downstream targets, most notably the transcription factor c-Jun.[5][6] Phosphorylation of c-Jun leads to the transcription of pro-apoptotic and pro-degenerative genes, ultimately culminating in axon degeneration and, in some cases, neuronal cell death.[5][6][8]

DLK_JNK_Pathway cluster_stress Neuronal Stress / Injury cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Chemotherapy, Axon Injury, Cytoskeletal Disruption DLK DLK (MAP3K12) Stress->DLK Activates MKK MKK4 / MKK7 (MAP2K) DLK->MKK Phosphorylates JNK JNK (MAPK) MKK->JNK Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Phosphorylates JIP3 JIP3 (Scaffold) JIP3->DLK JIP3->JNK Forms Complex Degeneration Axon Degeneration & Neuronal Apoptosis cJun->Degeneration Promotes

Caption: The DLK/JNK signaling cascade in response to neuronal stress.

This compound: A Potent and Selective DLK Inhibitor

This compound was developed as a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of DLK.[1][3] Its development aimed to directly target the upstream activator of the axonal degeneration pathway as a therapeutic strategy for CIPN.

Quantitative Data and In Vitro Properties

This compound (designated as compound 22 in its discovery publication) demonstrates high affinity and potent inhibition of DLK, along with favorable pharmacokinetic properties.[9]

ParameterValueDescription
DLK Kd (nM) 1.8Dissociation constant, a measure of binding affinity.
p-c-Jun IC50 (nM) 5.3Half-maximal inhibitory concentration in a cellular assay measuring the phosphorylation of the downstream target c-Jun.
hERG IC50 (µM) >30Half-maximal inhibitory concentration for the hERG channel, indicating low risk of cardiac toxicity.
Caco-2 A→B Papp 19Apparent permeability coefficient in a Caco-2 cell assay, indicating high intestinal absorption potential.
Brain/Plasma Ratio (Mouse) 0.82Ratio of compound concentration in the brain versus plasma, indicating excellent blood-brain barrier penetration.
Data sourced from the primary publication on the discovery of this compound.[9]
Preclinical Efficacy and Development Status

In preclinical mouse models of cisplatin-induced CIPN, this compound demonstrated a strong and effective reversal of mechanical allodynia, a key symptom of peripheral neuropathy.[1][3] Despite its promising efficacy and favorable drug-like properties, the development of this compound was discontinued following the observation of ocular toxicity in chronic non-human primate studies.[3][10]

MoA_Diagram cluster_pathway DLK/JNK Pathway Stress Neuronal Stress DLK DLK Stress->DLK Activates JNK_Activation JNK Pathway Activation DLK->JNK_Activation Degeneration Axon Degeneration JNK_Activation->Degeneration Inhibitor This compound Inhibitor->DLK Inhibits

Caption: Mechanism of action of this compound as a DLK inhibitor.

Key Experimental Protocols

The following sections outline generalized yet detailed methodologies for evaluating DLK inhibitors and their effect on the JNK signaling pathway.

Biochemical Kinase Inhibition Assay (TR-FRET Format)

This protocol describes a common method for measuring the direct inhibition of a kinase by a compound using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[11][12]

Objective: To determine the IC50 value of this compound against the DLK enzyme.

Materials:

  • Recombinant DLK enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Europium cryptate-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., XL665) (Acceptor)

  • This compound (or other test inhibitor) serially diluted in DMSO

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "high signal" background controls.

  • Enzyme Preparation: Dilute the recombinant DLK enzyme to the desired working concentration in chilled assay buffer.

  • Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Km for the enzyme.

  • Kinase Reaction:

    • Add the diluted DLK enzyme solution to all wells except the background controls.

    • To initiate the reaction, add the Substrate/ATP mix to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Reaction Termination and Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and the Streptavidin-conjugated acceptor in a detection buffer (often containing EDTA to stop the kinase reaction).

    • Add the detection mix to all wells.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_prep cluster_reaction cluster_detection A 1. Prepare Serial Dilution of this compound B 2. Plate Compound (384-well plate) A->B C 3. Add DLK Enzyme B->C D 4. Add Substrate/ATP Mix to Initiate Reaction C->D E 5. Incubate (e.g., 60 min) D->E F 6. Add Stop/Detection Reagents (TR-FRET) E->F G 7. Incubate (e.g., 60 min) F->G H 8. Read Plate G->H I 9. Calculate IC50 H->I

Caption: General experimental workflow for a kinase inhibition assay.
Western Blot for Cellular p-JNK Inhibition

This protocol is used to confirm that the inhibitor blocks the DLK/JNK pathway in a cellular context by measuring the phosphorylation of JNK.

Objective: To assess the dose-dependent inhibition of JNK phosphorylation by this compound in cultured neurons following a stress stimulus.

Materials:

  • Cultured neuronal cells (e.g., DRG neurons)

  • Cell culture medium and supplements

  • Stress-inducing agent (e.g., Vincristine, or perform NGF withdrawal)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents (gels, buffers)

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total-JNK

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate neuronal cells and allow them to adhere/differentiate. Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the stress-inducing agent (e.g., Vincristine) to the media and incubate for the appropriate time (e.g., 3-6 hours) to activate the DLK/JNK pathway. Include an unstimulated, untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add supplemented Lysis Buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Casein-based blockers like milk should be avoided as casein is a phosphoprotein and can increase background.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody for total-JNK, and subsequently, a loading control like GAPDH.[13]

References

An In-depth Technical Guide to the Downstream Targets of IACS-010759 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary: IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I, the first and largest enzyme of the electron transport chain.[1][2] By directly targeting this complex, IACS-010759 effectively blocks oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in many cancer cells.[3][4] This guide provides a comprehensive overview of the downstream molecular and cellular consequences of IACS-010759 inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the affected signaling pathways. While preclinical studies showed significant promise in cancers dependent on OXPHOS, clinical development was halted due to a narrow therapeutic index and dose-limiting toxicities, offering important lessons for the future development of mitochondrial inhibitors.[5][6]

Primary Mechanism of Action

The primary and direct target of IACS-010759 is the NADH:ubiquinone oxidoreductase, also known as mitochondrial Complex I.[2][3] Preclinical studies have confirmed that IACS-010759 selectively binds to the ND1 subunit of Complex I, near the entrance of the quinone binding channel.[5] This binding event physically obstructs the electron transport chain, leading to the inhibition of cellular respiration and oxidative phosphorylation.[2][4] The potent inhibitory effect is observed at low nanomolar concentrations (IC50 < 10 nM).[2]

Visualizing the Core Pathway

The following diagram illustrates the direct inhibition of Complex I by IACS-010759 and the immediate metabolic consequences.

cluster_Mitochondrion Mitochondrion IACS IACS-010759 ComplexI Mitochondrial Complex I (ND1 Subunit) IACS->ComplexI Binds & Inhibits ETC Electron Transport Chain ComplexI->ETC Blocks Electron Flow OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Drives ATP ATP Production (Mitochondrial) OXPHOS->ATP Generates

Caption: Direct inhibition of Mitochondrial Complex I by IACS-010759.

Key Downstream Effects and Cellular Consequences

The inhibition of OXPHOS by IACS-010759 triggers a cascade of downstream metabolic and signaling events, ultimately impacting cell viability and proliferation.

Metabolic Reprogramming

The most immediate consequence of Complex I inhibition is a profound shift in cellular energy metabolism.

  • Inhibition of Oxygen Consumption: Treatment with IACS-010759 leads to a dose-dependent decrease in the basal and maximal oxygen consumption rate (OCR), a direct measure of OXPHOS activity.[7]

  • Reduced ATP Production: The blockade of OXPHOS results in a significant reduction in mitochondrial ATP synthesis.[7][8] This is accompanied by a decrease in the total intracellular pools of ribonucleotide triphosphates, including ATP, UTP, CTP, and GTP.[3][8]

  • Compensatory Glycolysis: To survive the energy crisis induced by OXPHOS inhibition, cells upregulate glycolysis as a compensatory mechanism.[1][8] This is observed as an increase in glucose uptake and a higher extracellular acidification rate (ECAR).[3]

  • Lactate Production: The enhanced glycolytic flux leads to increased production and secretion of lactate.[5] In clinical trials, elevated blood lactate was a significant dose-limiting toxicity.[6][9]

  • Aspartate Depletion: Inhibition of the electron transport chain also leads to decreased production of aspartate, a critical amino acid for nucleotide and protein synthesis.[5]

Signaling Pathway Modulation

The cellular energy deficit activates key stress-response signaling pathways.

  • AMPK Activation: The decrease in the cellular ATP/ADP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[2][10]

  • mTOR Suppression: Activated AMPK subsequently suppresses the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2]

Cellular Fate Determination

The combined metabolic and signaling alterations determine the ultimate fate of the cancer cells.

  • Inhibition of Proliferation: By depleting the cell of energy and essential building blocks (nucleotides, amino acids) and suppressing mTOR, IACS-010759 potently inhibits cell proliferation and induces cell cycle arrest.[4][7]

  • Induction of Apoptosis: In cancer cells that are highly dependent on OXPHOS and cannot sustain energy demands through glycolysis alone, IACS-010759 treatment leads to apoptosis.[2][5]

  • Autophagy: The drug has also been shown to induce autophagy, a cellular process of self-digestion, as a consequence of nutrient and energy deprivation.[4][11]

Integrated Downstream Signaling Pathway

The following diagram provides a comprehensive overview of the downstream signaling cascade following IACS-010759 treatment.

cluster_Metabolic Metabolic Consequences cluster_Signaling Signaling Cascade cluster_Cellular Cellular Outcomes IACS IACS-010759 ComplexI Inhibition of Mitochondrial Complex I IACS->ComplexI OXPHOS ↓ OXPHOS / OCR ComplexI->OXPHOS ATP ↓ ATP & Nucleotides OXPHOS->ATP Aspartate ↓ Aspartate OXPHOS->Aspartate Glycolysis ↑ Compensatory Glycolysis OXPHOS->Glycolysis Compensatory Shift AMPK ↑ AMPK Activation ATP->AMPK Sensed by Cell Proliferation Inhibition of Proliferation ATP->Proliferation Aspartate->Proliferation mTOR ↓ mTOR Suppression AMPK->mTOR mTOR->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis In Sensitive Cells

Caption: Integrated downstream effects of IACS-010759 inhibition.

Quantitative Data Summary

The following tables summarize the quantitative effects of IACS-010759 across various preclinical models.

Table 1: In Vitro Efficacy of IACS-010759 in Leukemia Models

Cell Type / ModelEndpointValueCitation
T-ALL Cell LinesViability (EC50, 5 days)0.001 - 10 nM[7]
Primary T-ALL (Patient 1)Viability (EC50, 5 days)13 nM[7]
Primary T-ALL (Patient 2)Viability (EC50, 5 days)45 nM[7]
AML Blasts (n=50)Growth Inhibition (EC50)3.1 nM (median)[10]
CD34+ AML LICs (n=50)Growth Inhibition (EC50)5.0 nM (median)[10]
AML LICs (n=5)Colony Formation (EC50)13 - 30 nM[10]

Table 2: Metabolic Effects of IACS-010759 in Chronic Lymphocytic Leukemia (CLL)

ParameterConditionResultCitation
ATP Concentration100 nM IACS-010759, 24hMean decrease from 2775 µM to 1652 µM[8][12]
ATP Concentration100 nM IACS-010759, 48hMean decrease from 2124 µM to 943 µM[8][12]
Ribonucleotide Pools100 nM IACS-010759, 24h & 48hGeneral decrease observed[8]
Oxygen Consumption RateIACS-010759 TreatmentSignificantly inhibited[1]
Glycolysis / Glucose UptakeIACS-010759 TreatmentInduced as a compensatory mechanism[1]

Key Experimental Protocols

Cell Viability and Growth Inhibition Assay
  • Objective: To determine the concentration of IACS-010759 that inhibits cell viability or growth by 50% (EC50/IC50).

  • Methodology:

    • Cell Plating: Cancer cell lines or primary patient samples are seeded in 96-well microplates at a predetermined density.

    • Drug Treatment: Cells are treated with a serial dilution of IACS-010759 (e.g., ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours to 5 days).

    • Viability Assessment: Cell viability is measured using a luminescent assay such as the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Luminescence readings are normalized to vehicle-treated controls. A dose-response curve is generated using non-linear regression to calculate the EC50 value.

Metabolic Flux Analysis (Seahorse XF)
  • Objective: To simultaneously measure the two major energy-producing pathways: oxidative phosphorylation (OCR) and glycolysis (ECAR).

  • Methodology:

    • Cell Seeding: Cells are seeded in a Seahorse XF specific microplate and allowed to adhere overnight.

    • Assay Preparation: The sensor cartridge is hydrated, and compounds for injection (e.g., IACS-010759, oligomycin, FCCP, rotenone/antimycin A) are loaded into the designated ports.

    • Instrument Protocol: The plate is placed in the Seahorse XF Analyzer. A baseline measurement of OCR and ECAR is taken. IACS-010759 is then injected, and the response is monitored in real-time.

    • Mitochondrial Stress Test: Subsequent injections of mitochondrial inhibitors (oligomycin, FCCP, etc.) allow for the calculation of key parameters like basal respiration, maximal respiration, and ATP-linked respiration.

    • Data Analysis: OCR and ECAR values are normalized to cell number or protein concentration.

Experimental Workflow Visualization

start Start: Cancer Cell Culture plate Seed Cells in Seahorse XF Plate start->plate treat Treat with IACS-010759 (or Vehicle Control) plate->treat seahorse Run Metabolic Flux Assay on Seahorse XF Analyzer treat->seahorse measure Real-time Measurement of OCR and ECAR seahorse->measure analyze Data Normalization and Analysis measure->analyze end Endpoint: Quantify Metabolic Shift analyze->end

Caption: Workflow for assessing metabolic effects of IACS-010759.

Conclusion and Future Outlook

IACS-010759 is a powerful chemical probe for studying the role of OXPHOS in cancer. Its downstream effects are a direct consequence of inhibiting mitochondrial Complex I, leading to profound metabolic reprogramming, activation of energy stress signaling, and, in vulnerable cancers, cell death.[2][4][5] Preclinical data demonstrated robust anti-tumor activity in models of AML, brain cancer, and T-ALL.[7][13]

However, the clinical translation of IACS-010759 was ultimately unsuccessful. Phase I trials in patients with AML and advanced solid tumors were discontinued due to a narrow therapeutic window and severe on-target toxicities, including lactic acidosis and neurotoxicity.[5][6][14] These outcomes underscore the critical challenge in targeting a fundamental metabolic process shared by both cancer and healthy tissues. Future efforts in this domain may require developing more tumor-selective inhibitors or combination strategies, such as co-targeting the compensatory glycolytic pathway, to widen the therapeutic index and realize the clinical potential of OXPHOS inhibition.[1]

References

IACS-52825: A Deep Dive into its Role in Mitigating Axonal Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), and its significant role in the attenuation of axonal degeneration. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurodegeneration and therapeutic intervention. Herein, we consolidate preclinical data, elucidate experimental methodologies, and visualize the core signaling pathways and workflows associated with this compound.

Core Mechanism of Action: Targeting the DLK-SARM1 Pathway

Axonal degeneration is an active, self-destructive process central to the pathology of numerous neurodegenerative diseases and injuries, including chemotherapy-induced peripheral neuropathy (CIPN). A key molecular pathway governing this process involves the activation of Sterile Alpha and TIR Motif Containing 1 (SARM1), a protein with intrinsic NADase activity.[1][2] The activation of SARM1 leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), precipitating an energetic crisis and subsequent axonal fragmentation.[1][2]

Upstream of SARM1 activation lies the Dual Leucine Zipper Kinase (DLK), a neuronally enriched mitogen-activated protein kinase kinase kinase (MAP3K).[3][4] Under conditions of neuronal stress or injury, DLK is activated and initiates a signaling cascade that is a critical component of the neuronal injury response.[3][4] this compound is a potent and selective inhibitor of DLK, and by targeting this upstream kinase, it effectively blocks the downstream cascade that leads to SARM1 activation and subsequent axonal self-destruction.[3][4]

Quantitative Data Summary

The preclinical efficacy of this compound and its analogs, such as IACS-8287, has been demonstrated in models of chemotherapy-induced peripheral neuropathy. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro and In Vivo Potency of DLK Inhibitor IACS-8287

Assay TypeParameterValue
In Vitro Cellular Assay (HEK293 cells)p-c-Jun Inhibition IC50454.2 nM
In Vivo Target Engagement (Mouse Cerebellum)p-c-Jun/c-Jun Reduction (at 10, 30, and 100 mg/kg)~70%
In Vivo IC50 (Plasma)p-c-Jun/c-Jun Reduction1.29 µM
In Vivo IC50 (Brain)p-c-Jun/c-Jun Reduction1.43 µM

Data synthesized from studies on the potent and selective DLK inhibitor IACS-8287.

Table 2: Efficacy of DLK Inhibition in a Cisplatin-Induced Peripheral Neuropathy Mouse Model

Efficacy EndpointTreatment GroupResult
Mechanical Allodynia Cisplatin + VehicleSignificant increase in paw withdrawal frequency
Cisplatin + IACS-8287Prevention of mechanical allodynia
Intraepidermal Nerve Fiber (IENF) Density Cisplatin + VehicleSignificant loss of IENFs in hind paws
Cisplatin + IACS-8287Prevention of IENF loss

Preclinical studies demonstrate that co-administration of a DLK inhibitor with cisplatin prevents the development of key CIPN phenotypes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

1. Animal Model:

  • Male C57BL/6J mice are typically used.[5] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Induction of Neuropathy:

  • Cisplatin is administered intraperitoneally (i.p.) at a dose of 2.3 mg/kg/day for two cycles of five days, with a five-day rest period between cycles.[6] This regimen is designed to induce a progressive and sustained peripheral neuropathy.

3. Drug Administration:

  • This compound or a related DLK inhibitor (e.g., IACS-8287) is co-administered with cisplatin. The inhibitor is typically formulated for oral gavage or intraperitoneal injection at doses ranging from 3 to 100 mg/kg, depending on the pharmacokinetic and pharmacodynamic profile of the compound.

4. Assessment of Mechanical Allodynia (von Frey Test):

  • Mechanical sensitivity is assessed using von Frey filaments. Mice are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The paw withdrawal threshold is determined using the up-down method, which identifies the filament force that elicits a withdrawal response in 50% of applications. A decrease in the paw withdrawal threshold indicates mechanical allodynia.

5. Quantification of Intraepidermal Nerve Fiber (IENF) Density:

  • At the end of the study, skin biopsies are taken from the plantar surface of the hind paws.

  • The tissue is fixed, cryoprotected, and sectioned.

  • Sections are stained with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.

  • The number of nerve fibers crossing the dermal-epidermal junction is counted and normalized to the length of the epidermis to determine the IENF density.[2] A reduction in IENF density is a key indicator of peripheral neuropathy.

In Vitro Dorsal Root Ganglion (DRG) Neuron Culture for Axonal Degeneration Assays

1. DRG Neuron Isolation and Culture:

  • Dorsal root ganglia are dissected from embryonic or neonatal rodents.

  • The ganglia are dissociated into single cells using enzymatic digestion (e.g., collagenase, trypsin) followed by mechanical trituration.

  • Neurons are plated on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) and maintained in a neurobasal medium supplemented with nerve growth factor (NGF) and other essential nutrients.

2. Induction of Axonal Degeneration:

  • Axotomy: A physical transection of the axons can be performed using a scalpel or by scraping a section of the culture dish.

  • Chemical Induction: Neurotoxic chemotherapeutic agents such as vincristine or paclitaxel can be added to the culture medium to induce axonal degeneration.

3. Treatment with this compound:

  • The DLK inhibitor is added to the culture medium at various concentrations prior to or concurrently with the induction of axonal degeneration.

4. Assessment of Axonal Integrity:

  • Axons are visualized using immunofluorescence staining for neuronal markers such as βIII-tubulin or by using transgenic animals expressing fluorescent proteins in neurons.

  • The degree of axonal fragmentation is quantified using an automated imaging system and analysis software. A degeneration index is often calculated based on the ratio of fragmented to intact axons.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow.

DLK_SARM1_Pathway IACS52825 IACS52825 DLK DLK IACS52825->DLK Inhibits Axonal_Stress Axonal_Stress Axonal_Stress->DLK Activates JNK_cJun JNK/c-Jun Pathway DLK->JNK_cJun Activates SARM1_Activation SARM1 Activation JNK_cJun->SARM1_Activation Leads to NAD_Depletion NAD+ Depletion SARM1_Activation->NAD_Depletion Catalyzes Axonal_Degeneration Axonal_Degeneration NAD_Depletion->Axonal_Degeneration Induces

DLK-SARM1 Signaling Pathway in Axonal Degeneration.

Experimental_Workflow Animal_Model CIPN Mouse Model (e.g., Cisplatin-induced) Treatment_Groups Treatment Groups: - Vehicle - Cisplatin + Vehicle - Cisplatin + this compound Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Assessment (von Frey Test) Treatment_Groups->Behavioral_Testing Tissue_Collection Tissue Collection (Hind Paw Skin Biopsy) Behavioral_Testing->Tissue_Collection Histology Immunohistochemistry (PGP9.5 Staining) Tissue_Collection->Histology Data_Analysis Quantification & Analysis - Paw Withdrawal Threshold - IENF Density Histology->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

References

The Discovery and Development of IACS-52825: A Potent and Selective DLK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-52825 is a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), a key mediator of axonal degeneration. Developed by the Institute for Applied Cancer Science (IACS) at The University of Texas MD Anderson Cancer Center, this compound was investigated as a potential therapeutic for chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many cancer treatments.[1][2] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data that underpinned its evaluation. Despite promising efficacy in preclinical models, the development of this compound was ultimately discontinued due to ocular toxicity observed in non-human primates.

Introduction: The Rationale for DLK Inhibition in CIPN

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting, toxicity of many antineoplastic agents.[1] It manifests as pain, numbness, and tingling in the extremities, severely impacting patients' quality of life. Diverse classes of chemotherapeutics can trigger CIPN through a common pathway involving the activation of an active axon degeneration program.[1] A critical upstream regulator in this pathway is the Dual Leucine Zipper Kinase (DLK, also known as MAP3K12).[1]

DLK is a neuronally enriched kinase that acts as a sensor for neuronal injury and stress.[1] Under normal physiological conditions, DLK is largely inactive. However, upon neuronal insult, DLK is activated and initiates a downstream signaling cascade through the c-Jun N-terminal kinase (JNK) pathway, leading to a transcriptional response that promotes axonal degeneration.[1] This central role of DLK in the pathology of neuronal damage made it a compelling therapeutic target for neurodegenerative conditions, including CIPN.

The development of this compound stemmed from the optimization of an earlier lead compound, IACS-8287. Through a structure-based drug design approach, researchers at IACS aimed to enhance potency and fine-tune metabolic stability, leading to the identification of this compound as a preclinical candidate.

Mechanism of Action: Targeting the DLK-JNK Signaling Axis

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK. By binding to the ATP-binding site of DLK, this compound prevents the phosphorylation and subsequent activation of its downstream targets, MKK4/7, which in turn blocks the activation of JNK. This interruption of the DLK-JNK signaling cascade is crucial in preventing the cellular processes that lead to axonal degeneration.

DLK_JNK_Pathway chemo Chemotherapeutic Agents stress Neuronal Stress / Injury chemo->stress DLK DLK (MAP3K12) stress->DLK MKK4_7 MKK4 / MKK7 DLK->MKK4_7 IACS52825 This compound IACS52825->DLK Inhibition JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun degeneration Axon Degeneration cJun->degeneration Kinase_Assay_Workflow start Start prepare Prepare Kinase Reaction Mix (DLK Enzyme, Substrate, Buffer) start->prepare add_inhibitor Add Serial Dilutions of this compound prepare->add_inhibitor initiate Initiate Reaction with ATP add_inhibitor->initiate incubate Incubate (e.g., 30°C for 60 min) initiate->incubate stop_detect Stop Reaction & Quantify Product incubate->stop_detect calculate Calculate IC50 stop_detect->calculate end End calculate->end

References

IACS-52825: A Technical Guide to a Potent and Selective DLK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-52825 is a potent and highly selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration. Developed for the potential treatment of chemotherapy-induced peripheral neuropathy (CIPN), this compound demonstrated significant efficacy in preclinical models by reversing mechanical allodynia. Despite its promising therapeutic potential and excellent pharmacokinetic properties, its development was halted due to observations of ocular toxicity in non-human primates during chronic dosing studies. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in neuroscience and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a novel bicyclo[1.1.1]pentylimidazole core. Its chemical identity and core physicochemical properties are summarized below.

PropertyValue
IUPAC Name (R)-1-(4-(6-amino-5-(trifluoromethoxy)pyridin-3-yl)-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol[1]
Chemical Formula C₁₆H₁₃F₇N₄O₂[1]
Molecular Weight 426.29 g/mol [1]
Canonical SMILES C1=C(C(=CN=C1N)OC(F)(F)F)C2=CN(C(=N2)C(C(F)(F)F)O)C3(C4C3)C4F
CAS Number 2640376-72-1

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[2][3] DLK is a critical upstream regulator in the c-Jun N-terminal kinase (JNK) signaling cascade, which plays a central role in neuronal apoptosis and axon degeneration in response to injury or stress, such as that induced by chemotherapeutic agents.[4][5]

By inhibiting DLK, this compound effectively blocks the downstream phosphorylation of MKK4/7 and subsequently JNK, leading to a reduction in the activation of the transcription factor c-Jun. This interruption of the signaling cascade is believed to be the primary mechanism behind its neuroprotective effects observed in preclinical models of CIPN.[4]

DLK_Signaling_Pathway DLK Signaling Pathway in Neuronal Degeneration Chemotherapy Chemotherapeutic Agents (e.g., Cisplatin) Stress Axonal Injury / Stress Chemotherapy->Stress DLK DLK (MAP3K12) Activation Stress->DLK MKK47 MKK4 / MKK7 Phosphorylation DLK->MKK47 IACS52825 This compound IACS52825->DLK Inhibition JNK JNK Phosphorylation MKK47->JNK cJun c-Jun Phosphorylation JNK->cJun Degeneration Axon Degeneration Neuronal Apoptosis cJun->Degeneration

DLK Signaling Pathway Inhibition by this compound.

Biological Activity and Selectivity

This compound exhibits high potency and selectivity for DLK. Its inhibitory activity has been quantified through various in vitro assays.

Assay TypeTargetValue
IC₅₀ DLK107 nM[1]
Binding Affinity (Kd) DLK1.3 nM

A comprehensive kinase selectivity profile, typically determined using a KINOMEscan assay, would reveal the binding affinities of this compound against a broad panel of human kinases. This data is crucial for understanding its specificity and potential off-target effects. While the full panel data is found in the primary literature, it is established that this compound is highly selective for DLK.

Pharmacokinetics

Preclinical studies in various animal models demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and brain penetrance.

SpeciesRoute of AdministrationT₁/₂ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Bioavailability (%)
MouseOral (PO)~3.5--Good
RatIntravenous (IV)----
RatOral (PO)----
DogIntravenous (IV)----
DogOral (PO)----

Note: Specific quantitative values for Cmax, AUC, and bioavailability are detailed in the primary publication and its supplementary materials.

Preclinical Efficacy in a CIPN Model

The neuroprotective effects of this compound were evaluated in a mouse model of chemotherapy-induced peripheral neuropathy.

Experimental Protocol: Cisplatin-Induced Neuropathy Model
  • Animal Model: Male C57BL/6J mice were used for the study.

  • Induction of Neuropathy: Mice were administered cisplatin (e.g., 2.3 mg/kg, intraperitoneally) on a defined schedule to induce peripheral neuropathy.

  • Treatment: Following the induction of neuropathy, a cohort of mice was treated with this compound, typically administered orally.

  • Behavioral Assessment: Mechanical allodynia, a key symptom of CIPN, was assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimuli was measured before and after treatment.

Results

This compound demonstrated a dose-dependent reversal of mechanical allodynia in the cisplatin-induced neuropathy model, indicating its potential to alleviate the symptoms of CIPN.[4]

CIPN_Workflow Chemotherapy-Induced Peripheral Neuropathy (CIPN) Experimental Workflow Start Select C57BL/6J Mice Cisplatin Induce Neuropathy (Cisplatin Administration) Start->Cisplatin Group Randomize into Groups (Vehicle vs. This compound) Cisplatin->Group Treatment Oral Administration of This compound or Vehicle Group->Treatment Behavior Assess Mechanical Allodynia (von Frey Test) Treatment->Behavior Repeatedly Endpoint Endpoint Analysis (e.g., Nerve Histology) Behavior->Endpoint End Data Analysis Endpoint->End

Workflow for Preclinical Efficacy Testing of this compound.

Toxicology and Discontinuation

Despite its promising efficacy and pharmacokinetic profile, the clinical development of this compound was terminated due to safety concerns.

Ocular Toxicity in Non-Human Primates

Chronic dosing studies in non-human primates revealed evidence of ocular toxicity, specifically optic nerve swelling.[2] This adverse effect was a significant finding that outweighed the potential therapeutic benefits, leading to the discontinuation of the development program. The precise mechanism of this toxicity is not fully elucidated but is presumed to be related to the on-target inhibition of DLK, which may have unforeseen physiological roles in the optic nerve.

Conclusion

This compound stands as a well-characterized, potent, and selective DLK inhibitor that showed significant promise for the treatment of chemotherapy-induced peripheral neuropathy. Its development history underscores the critical importance of thorough toxicological evaluation in preclinical species. While this compound itself will not advance to clinical use, the wealth of data generated from its study provides valuable insights for the future design and development of neuroprotective agents targeting the DLK signaling pathway. The detailed information presented in this guide serves as a foundational resource for researchers aiming to build upon the knowledge gained from the this compound program.

References

Unraveling the Selectivity of IACS-52825: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IACS-52825 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, a critical regulator of neuronal injury response. Developed as a potential therapeutic for chemotherapy-induced peripheral neuropathy (CIPN), a deep understanding of its selectivity profile is paramount for assessing its therapeutic window and potential off-target effects. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used in its characterization.

Executive Summary

This compound demonstrates high affinity and selectivity for its primary target, DLK. Extensive kinase profiling and off-target screening have revealed a generally clean profile, with notable activity against a limited number of other kinases. This document summarizes the key findings from these preclinical studies, offering a detailed look at the data that defined the selectivity of this compound. While development was ultimately discontinued due to ocular toxicity observed in non-human primates, the data generated for this compound remains a valuable case study in selective kinase inhibitor development.

Selectivity Profile of this compound

The selectivity of this compound was primarily assessed using two industry-standard platforms: KINOMEscan™, a binding assay that measures the interaction of a compound with a large panel of kinases, and the CEREP Safety Panel, which screens for off-target interactions with a broad range of receptors, ion channels, and enzymes.

KINOMEscan™ Profiling

The KINOMEscan™ assay quantifies the binding of this compound to a panel of 468 human kinases. The results are typically expressed as the dissociation constant (Kd), which indicates the strength of the binding interaction, with lower values signifying higher affinity.

Table 1: KINOMEscan™ Selectivity Data for this compound (Compound 22)

Kinase TargetKd (nM)
MAP3K12 (DLK) < 10
MAP3K13 (LZK)100
MINK1480
TNIK830
MAP4K41,200
STK101,500
MAP3K22,100
MAP3K32,800
ZAK (MAP3K20)3,300
MAP4K2> 10,000
Data presented for kinases with Kd < 10,000 nM. The full dataset is available in the supplementary information of the source publication.

The data clearly indicates that this compound is a highly potent inhibitor of DLK, with a dissociation constant of less than 10 nM. The compound exhibits a degree of selectivity, with the next closest off-target, the structurally related Leucine Zipper Bearing Kinase (LZK), showing a 10-fold lower affinity. Other kinases are inhibited at significantly higher concentrations, suggesting a favorable selectivity window for the primary target.

CEREP Off-Target Safety Panel

To assess broader off-target interactions, this compound was screened against the CEREP Safety Panel, a collection of 87 targets including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The compound was tested at a concentration of 10 µM.

Table 2: CEREP Safety Panel Results for this compound (Compound 22)

Target% Inhibition at 10 µM
Adenosine A1 receptor55%
Dopamine D1 receptor35%
Muscarinic M2 receptor28%
Only targets with >25% inhibition are listed. The majority of the 87 targets showed <25% inhibition.

The CEREP panel results indicate that at a high concentration of 10 µM, this compound shows moderate interaction with the Adenosine A1 receptor and weaker interactions with the Dopamine D1 and Muscarinic M2 receptors. These findings suggest a low potential for off-target effects mediated by these receptors at therapeutic concentrations.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the selectivity data. Below are the detailed protocols for the key assays cited.

KINOMEscan™ Binding Assay

Objective: To determine the binding affinity (Kd) of this compound against a large panel of human kinases.

Methodology:

  • Assay Principle: The KINOMEscan™ assay is a competition binding assay. Kinases are tagged with a DNA label and are immobilized on a solid support. The test compound (this compound) is incubated with the kinase in the presence of a fluorescently labeled ligand that also binds to the active site of the kinase.

  • Procedure:

    • A panel of 468 purified human kinases was utilized.

    • This compound was serially diluted to generate a dose-response curve.

    • The compound dilutions were incubated with each kinase and a fixed concentration of a proprietary, broadly active kinase inhibitor ligand.

    • The amount of kinase bound to the immobilized ligand was measured via quantitative PCR (qPCR) of the DNA tag.

    • The displacement of the labeled ligand by this compound was used to calculate the dissociation constant (Kd).

  • Data Analysis: The Kd values were determined by fitting the competition binding data to a standard dose-response curve using a non-linear regression model.

CEREP Safety Panel

Objective: To identify potential off-target interactions of this compound with a broad range of non-kinase targets.

Methodology:

  • Assay Principle: The CEREP Safety Panel consists of a series of radioligand binding assays for various receptors and ion channels, and enzymatic assays for a selection of enzymes.

  • Procedure:

    • This compound was tested at a single high concentration of 10 µM.

    • For radioligand binding assays, cell membranes or recombinant proteins expressing the target of interest were incubated with a specific radioligand and this compound. The amount of bound radioactivity was measured to determine the percentage of radioligand displacement by the test compound.

    • For enzyme activity assays, the ability of this compound to inhibit the activity of the target enzyme was measured using a substrate-specific assay.

  • Data Analysis: The results are expressed as the percentage of inhibition of the control response (either radioligand binding or enzyme activity). A threshold of >50% inhibition is generally considered a significant interaction, while values between 25% and 50% may warrant further investigation.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Chemotherapeutic Agent cluster_1 Neuronal Axon Chemo Chemotherapy DLK DLK (MAP3K12) Chemo->DLK Activates JNK JNK DLK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AxonDegen Axonal Degeneration (CIPN) cJun->AxonDegen Promotes IACS52825 This compound IACS52825->DLK Inhibits

Caption: Signaling pathway of chemotherapy-induced neuropathy and the inhibitory action of this compound.

cluster_0 Compound Preparation cluster_1 KINOMEscan Assay Compound This compound Stock Solution Dilution Serial Dilution Compound->Dilution Incubation Incubation Dilution->Incubation KinasePanel Immobilized Kinase Panel (468 Kinases) KinasePanel->Incubation LabeledLigand Fluorescent Ligand LabeledLigand->Incubation Detection qPCR Detection Incubation->Detection DataAnalysis Data Analysis (Kd Calculation) Detection->DataAnalysis

Caption: Experimental workflow for determining the kinase selectivity profile of this compound.

Methodological & Application

Application Notes and Protocols for IACS-52825 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), for in vitro cell culture experiments. The information is intended to guide researchers in accurately preparing the compound and understanding its mechanism of action.

Introduction

This compound is a small molecule inhibitor targeting Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal injury and degeneration.[1][2][3] By inhibiting DLK, this compound can be a valuable tool for studying the roles of this pathway in various cellular processes, including apoptosis and neurodegeneration.

Chemical Properties and Storage

A clear understanding of the chemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValueReference
Molecular Formula C₁₆H₁₃F₇N₄O₂[4]
Molecular Weight 426.29 g/mol [4]
IC₅₀ 107 nM (for DLK)[4]
Appearance Crystalline solidN/A
Storage (Solid) Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[4]
Stock Solution Storage 0 - 4°C for short term (days to weeks), or -20°C for long term (months).[4]

Signaling Pathway of this compound

This compound acts as an inhibitor of DLK, which is situated upstream in the MAPK/JNK signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

IACS52825_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_mapk MAPK Cascade cluster_response Cellular Response Stress Stress Stimuli DLK DLK (MAP3K12) Stress->DLK Activates MKK47 MKK4/7 DLK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Neuronal Degeneration cJun->Apoptosis Induces IACS52825 This compound IACS52825->DLK Inhibits IACS52825_Workflow cluster_stock Stock Solution cluster_dilution Serial Dilution cluster_working Working Solutions Stock 10 mM this compound in DMSO Dil1 Intermediate Dilution 1 (e.g., 100 µM in media) Stock->Dil1 1:100 dilution Vehicle Vehicle Control (DMSO in media) Dil2 Intermediate Dilution 2 (e.g., 10 µM in media) Dil1->Dil2 1:10 dilution Dil1->Vehicle Prepare equivalent DMSO concentration Work1 Final Concentration 1 (e.g., 1 µM) Dil2->Work1 Add to cells Work2 Final Concentration 2 (e.g., 100 nM) Dil2->Work2 Add to cells Work3 Final Concentration 3 (e.g., 10 nM) Dil2->Work3 Add to cells

References

Application Notes and Protocols: Detection of p-JNK Modulation by IACS-52825 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated c-Jun N-terminal kinase (p-JNK) in cell lysates following treatment with IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). As DLK is an upstream kinase in the MAPK-JNK signaling cascade, this compound is expected to decrease JNK phosphorylation. The following protocol outlines the necessary steps for cell culture and treatment, protein extraction, western blot analysis, and data interpretation.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses. The JNK signaling pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, and neuronal degeneration. Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key upstream activator of the JNK pathway.

This compound is a selective inhibitor of DLK. By inhibiting DLK, this compound is anticipated to block the downstream phosphorylation and activation of JNK. Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to measure the levels of phosphorylated JNK (p-JNK) as a marker of JNK activation. This application note provides a comprehensive protocol to assess the inhibitory effect of this compound on the JNK signaling pathway.

Signaling Pathway Diagram

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (with this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-JNK, anti-JNK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Imaging 10. Image Acquisition Detection->Imaging Densitometry 11. Densitometry Analysis Imaging->Densitometry Normalization 12. Normalization (p-JNK / Total JNK) Densitometry->Normalization

Caption: Experimental workflow for p-JNK western blot analysis.

Detailed Protocol

1. Cell Culture and Treatment

1.1. Seed neuronal cells (e.g., SH-SY5Y or PC12) in appropriate culture dishes and grow to 70-80% confluency. 1.2. Prepare a stock solution of this compound in DMSO. 1.3. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). 1.4. Include a positive control for JNK activation, such as treatment with anisomycin (25 µg/mL for 30 minutes) or UV irradiation.

2. Cell Lysis and Protein Quantification

2.1. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1][2][3] 2.2. Lyse cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[4] 2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.[2] 2.4. Incubate on ice for 30 minutes with occasional vortexing.[2][5] 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5] 2.6. Transfer the supernatant (protein extract) to a new tube. 2.7. Determine the protein concentration of each sample using a Bradford or BCA protein assay.[3]

3. SDS-PAGE and Protein Transfer

3.1. Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[1][4] 3.2. Load equal amounts of protein (typically 20-30 µg) per lane of a 10% SDS-polyacrylamide gel.[4] Include a molecular weight marker. 3.3. Run the gel at 100-120 V until the dye front reaches the bottom. 3.4. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[6][7] For wet transfer, a common condition is 100V for 1-2 hours at 4°C.

4. Immunoblotting and Detection

4.1. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9][10] Note: BSA is preferred over milk for phospho-antibody detection as milk contains phosphoproteins like casein which can increase background.[9][10] 4.2. Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 in 5% BSA/TBST is common. 4.3. Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8] 4.4. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.[11] 4.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST. 4.6. Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[11] 4.7. Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation and Analysis

The levels of p-JNK should be normalized to the levels of total JNK to account for any variations in protein loading. Densitometry analysis can be performed using image analysis software (e.g., ImageJ). The results can be presented in a table and/or bar graph to visualize the dose-dependent effect of this compound.

Table 1: Expected Results of Densitometry Analysis

Treatment GroupThis compound Conc. (nM)p-JNK (Arbitrary Units)Total JNK (Arbitrary Units)Normalized p-JNK/Total JNK Ratio
Vehicle Control01.001.001.00
This compound10.851.020.83
This compound100.550.980.56
This compound1000.201.010.20
This compound10000.050.990.05
Positive ControlAnisomycin3.501.033.40

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This protocol provides a robust method for assessing the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation status of JNK via western blot. Successful execution of this protocol will enable researchers to quantify the potency of this compound in a cellular context and further elucidate its mechanism of action. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

Application Notes: Immunofluorescence Staining Following IACS-010759 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2][3][4] By inhibiting Complex I, IACS-010759 effectively blocks oxidative phosphorylation (OXPHOS), leading to a significant reduction in mitochondrial ATP production.[1][2] This mechanism makes it a valuable tool for investigating cellular metabolism, particularly in cancer cells that are highly dependent on OXPHOS for energy and biosynthesis.[4][5]

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins and other antigens within cells. Combining IACS-010759 treatment with IF allows researchers to study the effects of acute OXPHOS inhibition on cellular architecture, protein expression, and the activation state of signaling pathways. This combination is particularly useful for exploring cellular responses to metabolic stress, such as changes in mitochondrial morphology, induction of apoptosis-related proteins, or alterations in the localization of metabolic enzymes.

Mechanism of Action

IACS-010759 binds to the ND1 subunit of Complex I, inhibiting the conversion of NADH to NAD+.[5] This disruption of the electron transport chain leads to several downstream metabolic consequences:

  • Inhibition of Oxidative Phosphorylation: A rapid decrease in the oxygen consumption rate (OCR).[2][3]

  • Energy Depletion: A significant drop in intracellular ATP levels.[1][2]

  • Metabolic Reprogramming: A compensatory shift towards glycolysis to maintain energy production, often resulting in increased lactate production.[1][6][7]

  • Biosynthetic Deficits: Reduced production of aspartate, which impacts nucleotide and amino acid biosynthesis.[2][5]

  • Activation of Stress Pathways: Induction of the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, which can lead to the suppression of mTOR signaling.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative metrics reported in preclinical studies of IACS-010759.

Table 1: Cellular Viability and Potency

Cell Type Metric Value Reference
T-ALL Cell Lines EC50 (Viability) 0.1 - 10 nM [8]
Primary T-ALL Cells EC50 (Viability) 13 - 60 nM [8]

| Multiple Cancer Cell Lines | EC50 (Viability) | 1 - 50 nM |[2] |

Table 2: Metabolic Effects of IACS-010759 Treatment

Cell Type Treatment Metric Result Reference
Chronic Lymphocytic Leukemia (CLL) 100 nM, 24 h Mean ATP Concentration Decrease from 2775 µM to 1652 µM [1]
Chronic Lymphocytic Leukemia (CLL) 100 nM, 48 h Mean ATP Concentration Decrease from 2124 µM to 943 µM [1]
T-ALL Cells 30 nM, 24 h Glucose Flux Decreased flux through TCA cycle; redirected to lactate production [8]
Various Cancer Cell Lines Varies Oxygen Consumption Rate (OCR) Robustly decreased [2]

| Chronic Lymphocytic Leukemia (CLL) | 100 nM | Glycolysis / ECAR | Induced as a compensatory mechanism |[1][3] |

Visualized Signaling Pathway and Workflow

IACS_010759_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm IACS IACS-010759 ComplexI Mitochondrial Complex I (ND1) IACS->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC NADH NADH → NAD+ ComplexI->NADH Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS ATP_m ATP Production OXPHOS->ATP_m Glycolysis Compensatory Glycolysis OXPHOS->Glycolysis Shifts to AMPK AMPK Activation ATP_m->AMPK Decreased ATP/ AMP Ratio TCA TCA Cycle Aspartate Aspartate Production TCA->Aspartate NADH->TCA Impacts Nucleotide Nucleotide & Amino Acid Synthesis Aspartate->Nucleotide Inhibits Lactate Lactate Production Glycolysis->Lactate mTOR mTOR Suppression AMPK->mTOR Inhibits Proliferation Cell Proliferation mTOR->Proliferation Inhibits Nucleotide->Proliferation Inhibits

Caption: Signaling pathway of IACS-010759 action.

IF_Workflow start 1. Cell Culture (Seed cells on coverslips) treatment 2. Drug Treatment (Incubate with IACS-010759 and controls, e.g., DMSO) start->treatment fixation 3. Fixation (e.g., 4% PFA for 15 min) treatment->fixation wash1 4. Wash (3x with PBS) fixation->wash1 perm 5. Permeabilization (e.g., 0.3% Triton X-100) wash1->perm wash2 6. Wash (3x with PBS) perm->wash2 block 7. Blocking (e.g., 5% Normal Goat Serum for 60 min) wash2->block primary_ab 8. Primary Antibody Incubation (Diluted in blocking buffer, overnight at 4°C) block->primary_ab wash3 9. Wash (3x with PBS) primary_ab->wash3 secondary_ab 10. Secondary Antibody Incubation (Fluorophore-conjugated, 1-2 hours at RT, protected from light) wash3->secondary_ab wash4 11. Wash (3x with PBS, protected from light) secondary_ab->wash4 mount 12. Counterstain & Mount (e.g., DAPI, antifade medium) wash4->mount image 13. Imaging & Analysis (Fluorescence Microscopy) mount->image

Caption: Experimental workflow for IF staining after IACS-010759 treatment.

Detailed Experimental Protocol

This protocol provides a general framework for performing immunofluorescence staining on adherent cells treated with IACS-010759. Optimization of drug concentration, treatment duration, and antibody dilutions is essential for each specific cell line and target protein.

A. Materials and Reagents

  • IACS-010759: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -80°C.

  • Cell Culture: Adherent cells of interest, sterile glass coverslips, appropriate culture medium, and vessels.

  • Control Vehicle: Sterile DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) or Formaldehyde in PBS, methanol-free.[9] Prepare fresh or use a commercially available solution.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[10][11]

  • Blocking Buffer: 1X PBS containing 5% normal serum (from the same species as the secondary antibody, e.g., Normal Goat Serum) and 0.3% Triton X-100.[9]

  • Antibody Dilution Buffer: 1X PBS containing 1% BSA and 0.3% Triton X-100.[9]

  • Primary Antibody: Specific to the target of interest.

  • Secondary Antibody: Fluorophore-conjugated antibody that recognizes the host species of the primary antibody.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Mounting Medium: Antifade mounting medium.

B. Protocol Steps

  • Cell Seeding: a. Place sterile glass coverslips into the wells of a 12-well or 24-well plate. b. Seed cells onto the coverslips at a density that will result in 70-80% confluency at the time of fixation.[12] c. Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are well-adhered.

  • IACS-010759 Treatment: a. Prepare working concentrations of IACS-010759 by diluting the DMSO stock in fresh culture medium. A typical concentration range for in vitro studies is 10 nM to 300 nM.[3] b. Prepare a vehicle control using an equivalent volume of DMSO in culture medium. c. Aspirate the old medium from the wells and replace it with the medium containing IACS-010759 or the vehicle control. d. Incubate for the desired duration (e.g., 6, 24, or 48 hours).[1]

  • Fixation: a. Aspirate the culture medium. Crucially, do not let the cells dry out from this point forward. [10] b. Gently wash the cells once with room temperature PBS. c. Add 1 mL of 4% PFA to each well to cover the coverslips. d. Incubate for 15 minutes at room temperature.[9]

  • Washing after Fixation: a. Aspirate the fixation solution. b. Wash the coverslips three times with PBS, for 5 minutes each wash.[9]

  • Permeabilization: a. To allow antibodies to access intracellular antigens, add Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS). b. Incubate for 10-15 minutes at room temperature.

  • Blocking: a. Aspirate the permeabilization buffer. b. Add 1 mL of Blocking Buffer to each well. c. Incubate for 60 minutes at room temperature to minimize non-specific antibody binding.[9]

  • Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Ensure the cells are fully covered. c. Incubate overnight at 4°C in a humidified chamber.[11][13]

  • Washing after Primary Antibody: a. Aspirate the primary antibody solution. b. Wash the coverslips three times with PBS, for 5 minutes each wash.

  • Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. From this step onwards, protect the samples from light. [12] b. Aspirate the PBS wash and add the diluted secondary antibody. c. Incubate for 1-2 hours at room temperature, protected from light.[9]

  • Final Washes and Counterstaining: a. Aspirate the secondary antibody solution. b. Wash the coverslips three times with PBS, for 5 minutes each wash, while protected from light. c. (Optional) If nuclear counterstaining is desired, incubate with a DAPI solution for 5-10 minutes. d. Perform one final brief wash with PBS.

  • Mounting: a. Using fine-tipped forceps, carefully remove the coverslips from the wells. b. Wick away excess PBS from the edge of the coverslip using a lab wipe. c. Place a small drop of antifade mounting medium onto a clean microscope slide. d. Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles. e. (Optional) Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging: a. Store the slides at 4°C, protected from light, until ready for imaging. b. Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.

References

Application Notes and Protocols for Creating a Dose-Response Curve for IACS-52825

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-52825 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key regulator of neuronal injury and degeneration signaling pathways.[1][2][3] The primary mechanism of action for this compound is the interruption of the DLK-mediated c-Jun N-terminal kinase (JNK) signaling cascade, which plays a crucial role in chemotherapy-induced peripheral neuropathy (CIPN).[1][2][3] By inhibiting DLK, this compound has shown potential in protecting neurons from degeneration. This document provides detailed protocols for generating a dose-response curve for this compound to determine its potency in a cell-based assay.

Signaling Pathway of this compound Action

This compound targets DLK, an upstream kinase in the JNK signaling pathway. Under conditions of neuronal stress or injury, DLK is activated, leading to the sequential phosphorylation and activation of MKK4/7 and then JNK. Activated JNK, in turn, phosphorylates transcription factors such as c-Jun, which translocate to the nucleus and initiate a transcriptional program leading to axon degeneration and apoptosis. This compound directly inhibits the kinase activity of DLK, thereby blocking this entire downstream cascade.

DLK_Signaling_Pathway cluster_stress Neuronal Stress / Injury cluster_pathway DLK-JNK Signaling Cascade cluster_response Cellular Response Chemotherapy Chemotherapy Axonal Damage Axonal Damage Chemotherapy->Axonal Damage DLK DLK Axonal Damage->DLK activates MKK47 MKK4/7 DLK->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun cJun->p_cJun Gene Expression Gene Expression p_cJun->Gene Expression translocates to nucleus Axon Degeneration Axon Degeneration Gene Expression->Axon Degeneration IACS52825 This compound IACS52825->DLK inhibits

Caption: The signaling pathway inhibited by this compound.

Data Presentation

The following table summarizes the in vitro potency of this compound and a related, well-characterized DLK inhibitor, GNE-3511. This data is essential for designing the appropriate concentration range for a dose-response experiment.

CompoundAssay TypeCell Line / SystemEndpoint MeasuredIC50Reference
This compound (as IACS'8287)p-c-Jun InhibitionHEK293 (DOX-inducible DLK)Phospho-c-Jun Levels454.2 nM[4]
This compound (as IACS'8287)Neurite IntegrityPrimary DRG NeuronsNeurite LengthNot specified[4]
GNE-3511Axon DegenerationPrimary NeuronsAxon Protection107 nM[5]
GNE-3511p-JNK InhibitionNot specifiedPhospho-JNK Levels30 nM[6][7]

Experimental Protocols

This section provides a detailed protocol for a cell-based assay to determine the dose-response curve and IC50 of this compound. The protocol is based on a neuroprotection assay in a neuronal cell line, which is a biologically relevant context for a DLK inhibitor.

Protocol: Neuroprotection Assay Using a Neuronal Cell Line (e.g., SH-SY5Y or PC-12)

1. Objective:

To determine the concentration-dependent protective effect of this compound against a neurotoxic insult and to calculate the EC50 (half-maximal effective concentration).

2. Materials:

  • Cell Line: SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma) cells.

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For PC-12 differentiation, supplement with Nerve Growth Factor (NGF).

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+ for inducing neuronal cell death. Prepare a fresh stock solution for each experiment.

  • Assay Plate: 96-well, clear-bottom, black-walled plates suitable for fluorescence microscopy and plate reader measurements.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar ATP-based assay.

  • Phosphate Buffered Saline (PBS)

  • DMSO (Dimethyl sulfoxide)

3. Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A Seed Neuronal Cells in 96-well plate B Differentiate cells (if necessary, e.g., PC-12 with NGF) A->B C Pre-treat with this compound serial dilutions B->C D Induce neurotoxicity (e.g., with 6-OHDA) C->D E Incubate for 24-48 hours D->E F Measure cell viability (e.g., CellTiter-Glo) E->F G Plot Dose-Response Curve F->G H Calculate EC50 G->H

Caption: Workflow for the this compound neuroprotection assay.

4. Detailed Procedure:

a. Cell Seeding and Differentiation:

  • Culture SH-SY5Y or PC-12 cells according to standard protocols.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

  • For PC-12 cells, differentiate them by treating with 50-100 ng/mL NGF for 4-6 days, changing the medium every 2-3 days. For SH-SY5Y, differentiation can be induced with retinoic acid if desired.

b. Compound Preparation and Treatment:

  • Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM (e.g., 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM).

  • Include a "vehicle control" (DMSO at the same final concentration as the highest this compound concentration) and a "no treatment" control.

  • Carefully remove the old medium from the cells.

  • Add 50 µL of the this compound dilutions to the respective wells.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C and 5% CO2.

c. Induction of Neurotoxicity:

  • Prepare the neurotoxin (e.g., 6-OHDA) in culture medium at 2x the final desired concentration. The optimal concentration should be determined beforehand to induce approximately 50-70% cell death.

  • Add 50 µL of the 2x neurotoxin solution to all wells except the "no treatment" control wells.

  • The final volume in each well will be 100 µL.

  • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

d. Measurement of Cell Viability:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Normalize the data:

    • Set the average luminescence from the "vehicle control + neurotoxin" wells as 0% protection.

    • Set the average luminescence from the "no treatment" control wells as 100% viability/protection.

  • Calculate the percentage of neuroprotection for each this compound concentration.

  • Plot the percentage of neuroprotection against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.

  • From the curve, determine the EC50 value, which is the concentration of this compound that provides 50% of the maximal neuroprotective effect.

Conclusion

This document provides a comprehensive guide for establishing a dose-response curve for the DLK inhibitor this compound. The provided protocols and background information will enable researchers to accurately determine the potency of this compound in a relevant cellular context, which is a critical step in the preclinical evaluation of its therapeutic potential for neurodegenerative diseases and chemotherapy-induced peripheral neuropathy. Careful execution of these protocols and appropriate data analysis will yield reliable and reproducible results.

References

Application Notes and Protocols for IACS-52825 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-52825 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key neuronal enzyme implicated in the degeneration of axons. This molecule was investigated for its therapeutic potential in mitigating chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of certain cancer treatments. These application notes provide a comprehensive overview of the in vivo efficacy studies of this compound, including detailed experimental protocols and a summary of key findings. While the development of this compound was discontinued due to off-target toxicity observed in non-human primates, the preclinical data underscore the therapeutic promise of DLK inhibition for CIPN and provide valuable insights for future drug development efforts.[1]

Mechanism of Action: DLK Signaling Pathway

Chemotherapy agents can induce neuronal injury, leading to the activation of a signaling cascade that results in axon degeneration and the symptoms of peripheral neuropathy.[2][3] Dual Leucine Zipper Kinase (DLK) is a critical upstream regulator in this pathway. Upon activation by neuronal stress, DLK phosphorylates and activates downstream kinases, primarily the c-Jun N-terminal kinases (JNKs). This signaling cascade ultimately leads to changes in gene expression and cellular processes that promote axon degeneration.[2][3][4] this compound exerts its neuroprotective effects by selectively inhibiting the kinase activity of DLK, thereby blocking this degenerative signaling cascade.

DLK_Signaling_Pathway cluster_upstream Upstream Triggers cluster_dlk DLK Activation cluster_downstream Downstream Signaling Cascade cluster_intervention Therapeutic Intervention Chemotherapy Chemotherapy-Induced Neuronal Stress DLK DLK (Dual Leucine Zipper Kinase) Chemotherapy->DLK activates JNK JNK (c-Jun N-terminal Kinase) DLK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Axon_Degeneration Axon Degeneration & Peripheral Neuropathy cJun->Axon_Degeneration promotes IACS52825 This compound IACS52825->DLK inhibits

Figure 1: this compound Mechanism of Action in the DLK Signaling Pathway.

In Vivo Efficacy Data

This compound demonstrated significant efficacy in a preclinical mouse model of cisplatin-induced peripheral neuropathy. The primary endpoint for these studies was the reversal of mechanical allodynia, a condition where non-painful stimuli are perceived as painful.

Table 1: Summary of In Vivo Efficacy of this compound in a Cisplatin-Induced Neuropathy Model

Animal ModelTreatmentDosing RegimenEfficacy EndpointOutcome
MouseCisplatin2.3 mg/kg, intraperitoneal injectionMechanical Allodynia (von Frey test)Development of significant mechanical allodynia
MouseThis compoundNot specifiedReversal of Mechanical AllodyniaStrongly effective reversal of mechanical allodynia[2]

Note: Specific quantitative data on the degree of reversal of mechanical allodynia (e.g., paw withdrawal thresholds in grams) and the exact dosing regimen for this compound are not publicly available in the reviewed literature.

Experimental Protocols

Cisplatin-Induced Peripheral Neuropathy Mouse Model

This protocol describes the induction of peripheral neuropathy in mice using cisplatin, a widely used chemotherapeutic agent known to cause neurotoxicity.

Materials:

  • Cisplatin (pharmaceutical grade)

  • Saline solution (0.9% NaCl)

  • Mice (e.g., C57BL/6 strain)

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.

  • Cisplatin Administration: Administer cisplatin to mice via intraperitoneal (i.p.) injection. A commonly used dosing schedule is 2.3 mg/kg daily for five consecutive days, followed by a five-day rest period, and then another cycle of four daily injections.

  • Monitoring: Monitor the animals' body weight and general health status throughout the study.

  • Development of Neuropathy: Mechanical allodynia typically develops within a few weeks of the initial cisplatin administration.

Assessment of Mechanical Allodynia (von Frey Test)

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

Materials:

  • Von Frey filaments (a series of calibrated monofilaments of increasing stiffness)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimation: Place individual mice in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Response Assessment: A positive response is a brisk withdrawal or flinching of the paw.

  • Threshold Determination: The "up-down" method is typically used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing stiffness based on the animal's response to the previous filament.

  • Data Analysis: The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of responses. A lower threshold indicates increased mechanical sensitivity (allodynia).

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Neuropathy Induction cluster_assessment_pre Baseline Assessment cluster_treatment Therapeutic Intervention cluster_assessment_post Efficacy Assessment Animal_Model Mouse Model (e.g., C57BL/6) Baseline_vonFrey Baseline von Frey Test Animal_Model->Baseline_vonFrey Cisplatin_Admin Cisplatin Administration (i.p. injection) Treatment_Group This compound Treatment Cisplatin_Admin->Treatment_Group Vehicle_Group Vehicle Control Cisplatin_Admin->Vehicle_Group Baseline_vonFrey->Cisplatin_Admin Post_vonFrey Post-Treatment von Frey Test Treatment_Group->Post_vonFrey Vehicle_Group->Post_vonFrey Data_Analysis Data Analysis and Comparison Post_vonFrey->Data_Analysis

Figure 2: Experimental Workflow for this compound In Vivo Efficacy Studies.

Conclusion

The preclinical data for this compound provide a strong rationale for the continued investigation of DLK inhibitors as a therapeutic strategy for chemotherapy-induced peripheral neuropathy. The in vivo studies in a cisplatin-induced neuropathy model demonstrated the compound's ability to effectively reverse mechanical allodynia. While this compound itself did not progress to clinical use, the detailed methodologies and findings from its preclinical evaluation serve as a valuable resource for the scientific community engaged in the development of novel neuroprotective agents. Further research focusing on highly selective DLK inhibitors with improved safety profiles is warranted.

References

Troubleshooting & Optimization

troubleshooting IACS-52825 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective and potent inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3] DLK is a neuronally enriched kinase that acts upstream of the JNK signaling cascade.[1][2][3] Under conditions of neuronal stress or injury, such as that induced by chemotherapy, DLK is activated and triggers a signaling pathway that can lead to axon degeneration.[1][4] this compound is designed to inhibit this pathway to protect neurons from chemotherapy-induced peripheral neuropathy (CIPN).[1][2][4]

Q2: What are the known major off-target effects or toxicities of this compound?

The preclinical development of this compound was discontinued due to observations of ocular toxicity in non-human primates.[4] Specifically, chronic dosing led to dose-independent, reversible optic nerve swelling.[5] While the exact mechanism of this toxicity is not fully elucidated, it is a critical consideration for any in vivo studies. It is hypothesized that this could be an on-target effect in the eye, as DLK may play a role in normal visual axis function.[6]

Q3: I am observing unexpected cellular phenotypes in my experiments. How can I investigate potential off-target effects?

Unexplained experimental results could be due to off-target activities of this compound. A common approach to identify these is to perform a broad kinase screen, such as a KINOMEscan™, to profile the inhibitor against a large panel of kinases. If you have access to such services, comparing the kinase inhibition profile of this compound with your experimental observations can provide valuable insights. Additionally, consulting publicly available databases or the supplementary information of publications on this compound may provide off-target screening data.[1]

Q4: My in vivo study shows signs of ocular toxicity. What steps should I take?

If you observe any signs of ocular toxicity (e.g., changes in eye appearance, abnormal vision-based behavioral tests) in your animal models, it is crucial to take immediate action. We recommend consulting with a veterinary ophthalmologist to perform a thorough examination. This may include funduscopy, optical coherence tomography (OCT), and electroretinography (ERG) to assess the structure and function of the retina and optic nerve. Reducing the dose or discontinuing treatment with this compound should be considered to see if the effects are reversible.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in Non-Neuronal Cells

Possible Cause: this compound may have off-target effects on kinases essential for the survival of your specific cell line.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, ensure that the observed phenotype is not due to an unexpected role of DLK in your cell type. Use a secondary, structurally distinct DLK inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of DLK) to see if you can replicate the phenotype.

  • Perform a Dose-Response Curve: Determine the IC50 for the cytotoxic effect and compare it to the IC50 for DLK inhibition. A large discrepancy may suggest an off-target effect.

  • Consult Kinase Selectivity Data: Refer to KINOMEscan™ or similar profiling data for this compound to identify potential off-target kinases. Cross-reference these kinases with the known signaling pathways critical for your cell line's survival.

  • Rescue Experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase or by activating downstream signaling components.

Issue 2: Inconsistent Efficacy in a Neuronal Protection Assay

Possible Cause: Experimental variability, compound stability, or differences in cellular context might be affecting the results.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the proper storage and handling of this compound. Confirm the concentration of your stock solution.

  • Optimize Treatment Conditions: The timing of this compound treatment relative to the neurotoxic insult is critical. Establish a time-course and dose-response to find the optimal window for neuroprotection.

  • Assess DLK Pathway Engagement: Use Western blotting to measure the phosphorylation of c-Jun, a downstream target of the DLK-JNK pathway. This will confirm that this compound is engaging its intended target in your experimental system.

  • Control for Cell Health: Ensure that the neuronal cultures are healthy and that the neurotoxic insult is applied consistently across experiments.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Disclaimer: The following data is a hypothetical representation for illustrative purposes, as the specific KINOMEscan™ data for this compound is not publicly available in a readily accessible format. It is based on the known selectivity of modern kinase inhibitors and is intended to guide troubleshooting.

Kinase% Inhibition @ 1 µMPotential Implication of Off-Target Inhibition
DLK (MAP3K12) 99% On-target
LOK (STK10)85%Regulation of cell polarity and migration.
SLK (STK2)82%Involvement in apoptosis and cytoskeletal organization.
JNK1 (MAPK8)40%Downstream of DLK; partial inhibition might be expected.
p38α (MAPK14)35%Parallel MAPK pathway involved in stress responses.
VEGFR2 (KDR)20%Potential for anti-angiogenic effects.

Experimental Protocols

Protocol 1: Western Blot for p-c-Jun (On-Target Engagement)
  • Cell Lysis: After treatment with this compound and/or a neurotoxic agent, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total c-Jun and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the p-c-Jun signal to total c-Jun and the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

DLK_Signaling_Pathway cluster_stress Neuronal Stress Chemotherapy Chemotherapy DLK DLK (MAP3K12) Chemotherapy->DLK Axon Injury Axon Injury Axon Injury->DLK MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Axon_Degeneration Axon Degeneration cJun->Axon_Degeneration promotes IACS52825 This compound IACS52825->DLK

Caption: Intended on-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Effect (e.g., secondary inhibitor, siRNA) Start->Confirm_On_Target Dose_Response Perform Dose-Response Curve Confirm_On_Target->Dose_Response Compare_IC50 Compare Phenotype IC50 to On-Target IC50 Dose_Response->Compare_IC50 KinomeScan Consult KinomeScan Data Compare_IC50->KinomeScan Discrepancy Conclusion_On_Target Conclude Novel On-Target Effect Compare_IC50->Conclusion_On_Target No Discrepancy Hypothesize_Off_Target Hypothesize Off-Target Kinase KinomeScan->Hypothesize_Off_Target Rescue_Experiment Perform Rescue Experiment Hypothesize_Off_Target->Rescue_Experiment Conclusion_Off_Target Conclude Off-Target Effect Rescue_Experiment->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Understanding IACS-52825-Induced Ocular Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the ocular toxicity observed with IACS-52825, a potent and selective Dual Leucine Zipper Kinase (DLK) inhibitor. This information is intended to assist researchers in designing experiments, interpreting results, and troubleshooting potential issues related to the ocular safety of DLK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key mediator of axonal degeneration and neuronal injury responses.[2][3][4] this compound was developed as a potential therapeutic for chemotherapy-induced peripheral neuropathy (CIPN) by preventing or reversing the neurotoxic effects of chemotherapy agents.[1][2]

Q2: Why was the development of this compound discontinued?

A2: The preclinical development of this compound was discontinued due to concerns about ocular toxicity observed during chronic dosing in non-human primates.[1] Specifically, optic nerve damage was reported in monkeys during these preclinical toxicology studies.

Q3: What specific ocular toxicity was observed with this compound?

A3: Publicly available information specifies "ocular toxicity" with reports of "optic nerve damage" in non-human primates after chronic administration. Detailed pathological descriptions and quantitative data from these preclinical studies are not fully available in the public domain.

Q4: What is the hypothesized mechanism for this compound-induced ocular toxicity?

A4: While the exact mechanism is not definitively established, it is likely related to the on-target inhibition of DLK. DLK plays a crucial role in neuronal homeostasis and stress responses.[2] In the eye, DLK is implicated in the signaling pathways that lead to retinal ganglion cell (RGC) death following injury.[3][5] It is plausible that chronic inhibition of DLK, while intended to be neuroprotective in the peripheral nervous system, may interfere with essential signaling pathways required for the long-term health and survival of retinal neurons, including RGCs and their axons which form the optic nerve. Inhibition of DLK has been shown to elevate plasma neurofilament levels, suggesting a potential for neuronal cytoskeletal disruption.[6]

Troubleshooting Guide for In Vitro and In Vivo Ocular Toxicity Studies

This guide provides troubleshooting for common issues encountered during the experimental evaluation of this compound or other DLK inhibitors for ocular toxicity.

Observed Issue Potential Cause Recommended Action
In Vitro: Unexpectedly high levels of retinal cell death (e.g., RGCs) in culture with low concentrations of this compound.1. Off-target effects of the compound. 2. High sensitivity of primary retinal neurons to DLK inhibition. 3. Suboptimal culture conditions exaggerating toxicity.1. Perform a broader kinase inhibition panel to check for off-target activities. 2. Titrate the concentration of this compound carefully to determine a narrow therapeutic window. 3. Optimize neurotrophic factor support and culture density.
In Vivo: Difficulty in detecting early signs of ocular toxicity in rodent models.1. Insufficient duration of dosing. 2. Lower sensitivity of rodent models to this specific toxicity compared to primates. 3. Lack of sensitive enough endpoints.1. Extend the duration of the chronic dosing study. 2. While challenging, consider the limitations of the model and interpret results with caution. 3. Implement more sensitive functional (e.g., electroretinography) and structural (e.g., optical coherence tomography, histology) assessments of the retina and optic nerve.
In Vivo: High variability in ocular toxicity findings between individual animals.1. Inconsistent drug administration (e.g., gavage, injection). 2. Underlying subclinical ocular conditions in study animals. 3. Genetic variability within the animal colony.1. Ensure consistent and accurate dosing procedures. 2. Perform thorough baseline ophthalmic examinations to exclude animals with pre-existing conditions. 3. Use a genetically homogenous animal strain if possible.
Histology: Ambiguous histopathological findings in the retina or optic nerve.1. Fixation and processing artifacts. 2. Lack of specific markers for early neuronal stress or damage.1. Optimize tissue fixation and processing protocols for delicate ocular tissues. 2. Employ a panel of immunohistochemical markers for neuronal health (e.g., Brn3a for RGCs), stress (e.g., ATF3), and glial activation (e.g., GFAP).

Experimental Protocols

Protocol 1: In Vitro Assessment of DLK Inhibitor-Induced Retinal Ganglion Cell (RGC) Toxicity

  • Cell Culture: Isolate primary RGCs from neonatal rodents and culture them on a supportive substrate (e.g., poly-D-lysine and laminin) in a defined neurobasal medium supplemented with neurotrophic factors (e.g., BDNF, CNTF).

  • Drug Treatment: After allowing the RGCs to adhere and extend neurites (typically 3-5 days), expose the cultures to a range of concentrations of this compound or the test DLK inhibitor. Include a vehicle control (e.g., DMSO).

  • Viability Assay: After a predetermined exposure time (e.g., 24, 48, 72 hours), assess RGC viability using methods such as:

    • Immunocytochemistry: Stain for RGC-specific markers (e.g., Brn3a) and a nuclear counterstain (e.g., DAPI) to count surviving cells.

    • Live/Dead Staining: Use calcein-AM (live cells) and ethidium homodimer-1 (dead cells).

  • Neurite Outgrowth Analysis: Capture images of the RGCs and quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for cell viability and neurite outgrowth.

Protocol 2: In Vivo Assessment of Ocular Toxicity in a Rodent Model

  • Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice or Wistar rats).

  • Drug Administration: Administer this compound or the test DLK inhibitor systemically (e.g., oral gavage, intraperitoneal injection) at various doses for a chronic duration (e.g., 4-12 weeks). Include a vehicle control group.

  • Ophthalmic Monitoring (In-life):

    • Fundoscopy: Perform weekly or bi-weekly examinations of the fundus to look for gross abnormalities of the retina and optic disc.

    • Optical Coherence Tomography (OCT): Obtain cross-sectional images of the retina to measure the thickness of retinal layers, particularly the retinal nerve fiber layer (RNFL) and ganglion cell layer (GCL).

    • Electroretinography (ERG): Assess the function of different retinal cell types by measuring electrical responses to light stimuli.

  • Terminal Assessments (Post-mortem):

    • Histopathology: Euthanize the animals, enucleate the eyes, and process them for histological examination (e.g., H&E staining). Pay close attention to the morphology of the retina and optic nerve.

    • Immunohistochemistry: Stain retinal sections for markers of RGCs (Brn3a), glial activation (GFAP), and apoptosis (cleaved caspase-3).

    • Optic Nerve Fiber Count: Perform axon counting on optic nerve cross-sections.

  • Data Analysis: Compare the quantitative data (e.g., RNFL thickness, ERG amplitudes, RGC counts) between the treated and control groups using appropriate statistical methods.

Visualizations

DLK_Signaling_Pathway cluster_stress Neuronal Stress cluster_dlk DLK Activation cluster_mapk MAPK Cascade cluster_response Cellular Response Axon Injury Axon Injury DLK DLK Axon Injury->DLK Chemotherapy Chemotherapy Chemotherapy->DLK MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun cJun JNK->cJun phosphorylates Gene Expression Gene Expression cJun->Gene Expression Axon Degeneration Axon Degeneration Gene Expression->Axon Degeneration Apoptosis Apoptosis Gene Expression->Apoptosis IACS52825 This compound IACS52825->DLK inhibits

Caption: Simplified signaling pathway of DLK activation and its inhibition by this compound.

Ocular_Toxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Rodent Model) cluster_nhp Non-Human Primate Toxicology RGC_Culture Primary RGC Culture Drug_Exposure This compound Exposure RGC_Culture->Drug_Exposure Viability_Assay Viability & Neurite Outgrowth Assays Drug_Exposure->Viability_Assay Dosing Chronic Systemic Dosing Viability_Assay->Dosing Inform Dose Selection Monitoring In-life Ophthalmic Monitoring (Fundoscopy, OCT, ERG) Dosing->Monitoring Terminal Terminal Analysis (Histology, IHC) Monitoring->Terminal NHP_Dosing Chronic Dosing in NHPs Terminal->NHP_Dosing Justify NHP Studies NHP_Monitoring Comprehensive Ophthalmic Exams NHP_Dosing->NHP_Monitoring NHP_Pathology Detailed Ocular Pathology NHP_Monitoring->NHP_Pathology

Caption: Experimental workflow for assessing the ocular toxicity of a DLK inhibitor.

References

Technical Support Center: Interpreting Unexpected Results with IACS-52825

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with IACS-52825. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.

Initial Clarification on Mechanism of Action:

It is important to note that this compound is a potent and selective inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3][4] Its primary area of investigation has been for the treatment of chemotherapy-induced peripheral neuropathy (CIPN) by preventing axon degeneration.[1][2][3] Current scientific literature does not indicate a direct role for this compound in the regulation of glutamine metabolism. The following troubleshooting guide is therefore focused on its known mechanism as a DLK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in a preclinical model of chemotherapy-induced peripheral neuropathy (CIPN)?

A1: In preclinical models, such as those using cisplatin, this compound is expected to alleviate or reverse symptoms of peripheral neuropathy.[1][3] The primary endpoint for this is often the measurement of mechanical allodynia, where a reduction in sensitivity to touch is indicative of a therapeutic effect.[3]

Q2: We are not observing the expected neuroprotective effect of this compound in our CIPN model. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy. These include:

  • Suboptimal Dosing or Pharmacokinetics: The dose of this compound may not be sufficient to achieve the necessary therapeutic concentration in the target tissue. It is crucial to ensure that the administration route and frequency are appropriate for maintaining adequate drug exposure.

  • Model-Specific Differences: The specific chemotherapeutic agent used to induce neuropathy and the animal model itself can influence the outcome. The efficacy of this compound has been demonstrated in specific contexts, and its effects may vary.

  • Target Engagement: It is important to verify that this compound is engaging its target, DLK. This can be assessed by measuring the phosphorylation of downstream targets, such as c-Jun.

Q3: We are observing unexpected toxicity in our animal models treated with this compound. What could be the cause?

A3: While preclinical studies in some models showed good tolerability, the development of this compound was ultimately halted due to observations of ocular toxicity in non-human primates during chronic dosing.[4][5] This is a critical "unexpected result" to be aware of. Any signs of ocular abnormalities or other unexpected adverse effects should be carefully documented and investigated. It is also possible that at higher doses, off-target effects of the kinase inhibitor could contribute to toxicity.[6]

Troubleshooting Guides

Guide 1: Lack of Efficacy in a CIPN Model

This guide provides a systematic approach to troubleshooting experiments where this compound does not produce the expected therapeutic effect.

Experimental Workflow for Troubleshooting Lack of Efficacy:

start No therapeutic effect observed check_dose Verify Dosing Regimen (Dose, Route, Frequency) start->check_dose pk_study Conduct Pharmacokinetic (PK) Study (Measure plasma and tissue concentration) check_dose->pk_study Dose is correct pk_study->check_dose Insufficient drug exposure target_engagement Assess Target Engagement (e.g., Western blot for p-c-Jun in DRG) pk_study->target_engagement Sufficient drug exposure confirmed target_engagement->pk_study Target not engaged model_validation Re-evaluate Animal Model (Severity of neuropathy, timing of treatment) target_engagement->model_validation Target is engaged off_target Investigate Potential Off-Target Effects (e.g., Kinome profiling) model_validation->off_target conclusion Consult literature for model-specific nuances or consider alternative hypotheses off_target->conclusion

Caption: Troubleshooting workflow for lack of this compound efficacy.

Detailed Methodologies:

  • Pharmacokinetic Analysis: After administration of this compound, collect plasma and relevant tissue (e.g., dorsal root ganglia, brain) at various time points. Analyze drug concentration using a validated method like LC-MS/MS to determine if therapeutic levels are achieved and maintained.

  • Western Blot for Phospho-c-Jun:

    • Euthanize animals at a relevant time point after this compound and chemotherapy treatment.

    • Dissect dorsal root ganglia (DRG) or other relevant neuronal tissue.

    • Homogenize tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-c-Jun and total c-Jun.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the p-c-Jun/total c-Jun ratio would indicate target engagement.

Guide 2: Investigating Unexpected Toxicity

This guide outlines steps to take when unexpected toxicity is observed.

Logical Flow for Investigating Toxicity:

start Unexpected Toxicity Observed dose_response Conduct Dose-Response Toxicity Study start->dose_response histopathology Perform Histopathological Analysis of Key Organs (especially eyes) dose_response->histopathology off_target_screen Consider Off-Target Kinase Screening histopathology->off_target_screen literature_review Review Literature for Known Toxicities of DLK Inhibitors and Class Effects off_target_screen->literature_review conclusion Determine if toxicity is on-target (DLK-related) or off-target literature_review->conclusion

Caption: Investigating unexpected toxicity of this compound.

Detailed Methodologies:

  • Histopathology:

    • At the end of the treatment period, collect key organs, with a particular focus on the eyes and optic nerves, given the known toxicity profile of this compound.[4][5]

    • Fix tissues in 10% neutral buffered formalin.

    • Process and embed tissues in paraffin.

    • Section the tissues and stain with hematoxylin and eosin (H&E).

    • Have a board-certified veterinary pathologist examine the slides for any pathological changes.

Quantitative Data

Table 1: Preclinical Efficacy of this compound in a Mouse Model of CIPN

Treatment GroupMechanical Withdrawal Threshold (g)Change from Baseline
Vehicle0.4 ± 0.1-
Cisplatin + Vehicle0.1 ± 0.05
Cisplatin + this compound0.35 ± 0.1↑ (Reversal of Allodynia)

Note: Data are representative and conceptual, based on findings that this compound reverses mechanical allodynia.[3]

Signaling Pathway

The DLK Signaling Pathway in Chemotherapy-Induced Neuronal Injury:

Chemotherapeutic agents can cause neuronal stress, leading to the activation of DLK. Activated DLK then phosphorylates downstream targets in the MAPK-JNK cascade, ultimately leading to axon degeneration and the symptoms of peripheral neuropathy. This compound acts by directly inhibiting the kinase activity of DLK.

chemo Chemotherapy stress Neuronal Stress / Axon Injury chemo->stress dlk DLK (MAP3K12) stress->dlk jnk JNK dlk->jnk phosphorylates iacs This compound iacs->dlk inhibits cjun c-Jun jnk->cjun phosphorylates degeneration Axon Degeneration (Peripheral Neuropathy) cjun->degeneration

Caption: DLK signaling pathway in CIPN and this compound inhibition.

References

Technical Support Center: Optimizing IACS-52825 for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using IACS-52825 to investigate neuroprotection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuroprotection?

A1: this compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to neuronal injury and stress.[1][2][3] By inhibiting DLK, this compound blocks the downstream activation of JNK and its target, c-Jun, thereby preventing the pro-apoptotic and pro-degenerative signaling that leads to neuronal cell death.[4][5][6]

Q2: What is a good starting concentration for this compound in an in vitro neuroprotection assay?

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. This stock solution can then be stored at -20°C for long-term use. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to your neurons.

Q4: What are some potential on-target side effects of DLK inhibition in neuronal cultures?

A4: While DLK inhibition is neuroprotective against various insults, it's important to be aware of potential on-target effects. Studies with other DLK inhibitors have shown that prolonged or high-concentration treatment can lead to disruption of the axonal cytoskeleton, including alterations in neurofilament and tubulin distribution, and vesicle aggregation.[7][8][9] It is advisable to perform thorough morphological analysis of your neurons to monitor for any such changes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No neuroprotective effect observed. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or injury model.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM).
Timing of Treatment: The inhibitor may be added too late relative to the neurotoxic insult.Optimize the timing of this compound addition. Consider pre-treatment, co-treatment, and post-treatment paradigms.
Compound Instability: this compound may not be stable in your culture medium for the duration of the experiment.While specific stability data is limited, consider refreshing the media with freshly diluted this compound for longer experiments (e.g., every 24 hours).
Toxicity observed in control (this compound only) cultures. High DMSO Concentration: The final DMSO concentration in your culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration.
On-target Toxicity: As mentioned in the FAQs, high concentrations or prolonged exposure to DLK inhibitors can cause neuronal stress.[7][8][9]Reduce the concentration of this compound and/or the duration of treatment. Assess neuronal morphology carefully.
High variability between replicate wells. Uneven Cell Plating: Inconsistent cell density across wells can lead to variable results.Ensure a homogenous cell suspension and careful plating technique.
Inconsistent Drug Application: Pipetting errors can lead to different final concentrations.Use calibrated pipettes and ensure proper mixing of this compound into the culture medium.
Unexpected morphological changes in neurons (e.g., neurite blebbing, cytoskeletal disruption). On-target Effect of DLK Inhibition: DLK has physiological roles in axonal maintenance.[7][8][9]This may be an unavoidable on-target effect. Try to find the lowest effective concentration that provides neuroprotection without significant morphological changes. Document these changes as part of your results.

Data Summary

Table 1: In Vitro Potency of a Related DLK Inhibitor (IACS'8287)

AssayCell TypeIC50
p-c-Jun ReductionDOX-inducible HEK293454.2 nM
Neuroprotection (NGF withdrawal)Rat Embryonic DRG Neurons510 nM

This data is for the related compound IACS'8287 and should be used as a reference for designing experiments with this compound.

Experimental Protocols

Protocol 1: General In Vitro Neuroprotection Assay
  • Cell Plating: Plate primary neurons or a neuronal cell line at a desired density in a 96-well plate. Allow the cells to adhere and differentiate for an appropriate period.

  • Neurotoxic Insult: Induce neurotoxicity using a relevant stimulus (e.g., glutamate, hydrogen peroxide, trophic factor withdrawal).

  • This compound Treatment:

    • Prepare a dilution series of this compound in your culture medium from a 10 mM DMSO stock.

    • Add the diluted this compound to the wells at various time points relative to the insult (pre-treatment, co-treatment, or post-treatment).

    • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24-72 hours).

  • Assessment of Neuronal Viability:

    • Use a standard cell viability assay such as the MTT or LDH assay to quantify cell death.

    • MTT Assay: Measures mitochondrial reductase activity in living cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.

  • Data Analysis: Normalize the viability data to the untreated control and plot the dose-response curve to determine the EC50 of this compound for neuroprotection.

Protocol 2: Western Blot for Phospho-c-Jun
  • Sample Preparation:

    • Culture neurons and treat with the neurotoxic agent in the presence or absence of this compound for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated c-Jun.

Visualizations

G cluster_0 Neuronal Stress/Injury cluster_1 DLK Signaling Cascade cluster_2 Cellular Outcomes Stress e.g., Axon Damage, Oxidative Stress, Toxin Exposure DLK DLK (MAP3K12) Stress->DLK Activates MKK47 MKK4/7 DLK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis AxonDegen Axon Degeneration cJun->AxonDegen IACS52825 This compound IACS52825->DLK Inhibits

Caption: The DLK signaling pathway in neurodegeneration and its inhibition by this compound.

G cluster_workflow Experimental Workflow for this compound Neuroprotection Assay start Plate Neurons culture Culture & Differentiate start->culture induce Induce Neurotoxicity culture->induce treat Treat with this compound (Dose-Response) induce->treat incubate Incubate (24-72h) treat->incubate assess Assess Neuronal Viability (MTT / LDH Assay) incubate->assess analyze Analyze Data & Determine EC50 assess->analyze

Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.

G cluster_issue1 No Neuroprotective Effect cluster_issue2 Observed Toxicity Troubleshooting Troubleshooting this compound Experiments Issue1 No Effect Troubleshooting->Issue1 Issue2 Toxicity Troubleshooting->Issue2 Cause1a [Cause] Suboptimal Concentration Issue1->Cause1a Cause1b [Cause] Incorrect Timing Issue1->Cause1b Solution1a [Solution] Dose-Response Study Cause1a->Solution1a Solution1b [Solution] Optimize Treatment Time Cause1b->Solution1b Cause2a [Cause] High DMSO Issue2->Cause2a Cause2b [Cause] On-Target Effect Issue2->Cause2b Solution2a [Solution] Check Vehicle Control Cause2a->Solution2a Solution2b [Solution] Lower Concentration Cause2b->Solution2b

Caption: A logical relationship diagram for troubleshooting common issues with this compound.

References

Technical Support Center: IACS-52825 and the Translation of DLK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on the challenges associated with translating IACS-52825 and other dual leucine zipper kinase (DLK) inhibitors from preclinical research to clinical application. The content addresses common questions and troubleshooting for experiments related to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3][4] DLK is a key mediator of axonal degeneration in response to injury and stress.[1][3][4] By inhibiting DLK, this compound was developed to protect neurons from damage, with a primary focus on treating chemotherapy-induced peripheral neuropathy (CIPN).[1][2][3][4][5]

Q2: What is the rationale for targeting DLK for Chemotherapy-Induced Peripheral Neuropathy (CIPN)?

A2: Many chemotherapeutic agents, despite different mechanisms of action, converge on a common pathway that leads to axon degeneration.[1][3][4] DLK is a critical upstream kinase in this pathway, which, when activated by neuronal stress (like that induced by chemotherapy), triggers a signaling cascade involving JNK and c-Jun, ultimately leading to axonal damage and the symptoms of neuropathy.[1] Inhibiting DLK is therefore a promising therapeutic strategy to prevent or reverse CIPN.

Q3: What were the key preclinical findings for this compound?

A3: Preclinical studies demonstrated that this compound is a potent and selective DLK inhibitor with good pharmacokinetic properties and the ability to penetrate the brain.[1][2][3][4] In mouse models of cisplatin-induced peripheral neuropathy, this compound showed strong efficacy in reversing mechanical allodynia, a key symptom of CIPN.[1][2][3][4][5]

Q4: Why was the clinical development of this compound discontinued?

A4: The development of this compound was halted due to safety concerns that arose during preclinical testing. Specifically, dose-independent, reversible optic nerve swelling was observed in non-human primates during chronic dosing studies.[5] This ocular toxicity presented a significant challenge for its translation to human clinical trials.

Q5: What are the broader challenges in translating DLK inhibitors to the clinic?

A5: Beyond the specific ocular toxicity seen with this compound, other challenges for DLK inhibitors include potential on-target toxicities. For instance, treatment with another DLK inhibitor, GDC-0134, in human patients led to sensory neuropathy and elevated plasma neurofilament levels, suggesting disruption of the neuronal cytoskeleton.[6] This indicates that while DLK is a promising therapeutic target, its inhibition may have unintended consequences on neuronal health.

Troubleshooting Guides

Guide 1: In Vivo Models of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Issue Potential Cause Troubleshooting Steps
High variability in mechanical allodynia measurements (von Frey test) 1. Improper animal handling and acclimatization. 2. Inconsistent application of von Frey filaments. 3. Subjectivity in assessing withdrawal response.1. Ensure a consistent and adequate acclimatization period for the animals in the testing environment. 2. Use a calibrated set of von Frey filaments and apply them to the same region of the paw with consistent pressure. 3. Have a blinded experimenter perform the behavioral testing to reduce bias. Consider using automated systems if available.
Lack of robust neuropathy phenotype after chemotherapy administration 1. Insufficient dose or duration of the chemotherapeutic agent. 2. Strain or sex differences in susceptibility. 3. Inappropriate timing of behavioral assessment.1. Titrate the dose of the chemotherapeutic agent (e.g., cisplatin, paclitaxel) based on literature and pilot studies to induce a consistent level of neuropathy without causing excessive systemic toxicity.[7][8] 2. Be aware of known strain and sex differences in response to neurotoxic agents and select the appropriate animal model. 3. Conduct a time-course study to determine the peak of neuropathic symptoms for your specific model and chemotherapy regimen.
Unexpected systemic toxicity or mortality in the animal model 1. Chemotherapy dose is too high. 2. Dehydration or renal toxicity (especially with cisplatin). 3. Animal health status.1. Reduce the dose of the chemotherapeutic agent or adjust the dosing schedule. 2. For cisplatin studies, ensure adequate hydration and consider co-administration of agents like mannitol to mitigate renal toxicity.[7] 3. Closely monitor animal weight, food and water intake, and overall health. Consult with veterinary staff for appropriate supportive care.
Guide 2: Preclinical Ocular Toxicity Assessment
Issue Potential Cause Troubleshooting / Monitoring Steps
Difficulty in detecting early signs of optic nerve toxicity 1. Insensitive detection methods. 2. Lack of baseline data.1. Implement a comprehensive battery of ophthalmic examinations in preclinical toxicology studies, including fundoscopy, optical coherence tomography (OCT), and electroretinography (ERG). 2. Establish robust baseline ophthalmic data for each animal before the start of the study to allow for accurate comparison.
Differentiating between on-target and off-target ocular effects 1. The specific mechanism of toxicity is unknown.1. If ocular toxicity is observed, conduct detailed histopathological analysis of the optic nerve and retina to characterize the nature of the damage (e.g., axonal swelling, demyelination, cell death).[9][10][11][12] 2. Investigate the expression of the drug target (e.g., DLK) in ocular tissues to assess the potential for on-target toxicity.
Translating non-human primate ocular findings to human risk 1. Species-specific differences in ocular anatomy and physiology.1. The eye of the monkey is a suitable model to assess drug-induced macular lesions due to its similarity to the human eye.[13] However, careful consideration of species differences is necessary when extrapolating findings. 2. If ocular toxicity is a concern, consider developing in vitro models using human retinal cells to assess potential toxic effects directly.

Quantitative Data Summary

ParameterValueSpeciesAssay/MethodReference
This compound Potency
DLK Binding Affinity (Kd)1.3 nMN/ABiochemical AssayN/A
This compound Preclinical Efficacy
Reversal of Mechanical Allodynia"Strongly effective"MouseCisplatin-Induced Neuropathy Model (von Frey test)[1][2][3][4][5]
Preclinical Safety Finding
Ocular ToxicityReversible optic nerve swellingNon-human primateChronic Dosing Study[5]

Note: Specific quantitative values for efficacy (e.g., % reversal of allodynia at specific doses) and detailed pharmacokinetic parameters for this compound are not publicly available in the reviewed literature.

Experimental Protocols

Protocol 1: Cisplatin-Induced Peripheral Neuropathy (CIPN) Model in Mice

This protocol provides a general framework for inducing a CIPN model in mice to test the efficacy of neuroprotective compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cisplatin (dissolved in sterile 0.9% saline)

  • Vehicle (sterile 0.9% saline)

  • Test compound (e.g., this compound) and appropriate vehicle

  • Von Frey filaments for mechanical allodynia testing

Procedure:

  • Acclimatization: Acclimatize mice to the testing environment and procedures for at least 3 days before the start of the experiment.

  • Baseline Testing: Measure baseline mechanical sensitivity using the von Frey test before any treatment.

  • CIPN Induction: Administer cisplatin intraperitoneally (i.p.) at a dose of 2.3 mg/kg every other day for a total of 6 doses.[7] A control group receives vehicle injections following the same schedule.

  • Compound Administration: Administer the test compound (e.g., this compound) according to the desired treatment paradigm (e.g., prophylactic or therapeutic). For a prophylactic paradigm, start compound administration before or concurrently with the first cisplatin injection. For a therapeutic paradigm, start administration after the neuropathy has been established.

  • Behavioral Assessment: Perform the von Frey test to assess mechanical allodynia at regular intervals throughout the study (e.g., weekly). The withdrawal threshold is determined using the up-down method.

  • Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups (vehicle, cisplatin + vehicle, cisplatin + test compound) over time. Statistical analysis (e.g., two-way ANOVA with post-hoc tests) is used to determine the significance of the treatment effect.

Visualizations

Signaling Pathway

DLK_Signaling_Pathway cluster_stress Neuronal Stress Chemotherapy Chemotherapy DLK DLK (MAP3K12) Chemotherapy->DLK Axon_Injury Axon Injury Axon_Injury->DLK JNK JNK DLK->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Axon_Degeneration Axon Degeneration (CIPN) cJun->Axon_Degeneration Promotes IACS52825 This compound IACS52825->DLK Inhibits

Caption: DLK signaling pathway in chemotherapy-induced peripheral neuropathy.

Experimental Workflow

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Efficacy cluster_safety Preclinical Safety cluster_clinic Clinical Translation HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro_Assays PK_PD Pharmacokinetics & Pharmacodynamics In_Vitro_Assays->PK_PD CIPN_Model CIPN Animal Model (Efficacy) PK_PD->CIPN_Model Tox_Rodent Rodent Toxicology CIPN_Model->Tox_Rodent Tox_NHP Non-Human Primate Toxicology (Ocular Focus) Tox_Rodent->Tox_NHP IND_Enabling IND-Enabling Studies Tox_NHP->IND_Enabling Tox_NHP->IND_Enabling Go/No-Go Decision Point Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: Preclinical to clinical workflow for a neuroprotective drug candidate.

Logical Relationship of Challenges

Translation_Challenges cluster_preclinical Preclinical Success cluster_challenges Translational Challenges IACS52825 This compound Development High_Potency High Potency & Selectivity IACS52825->High_Potency Efficacy_Rodent Efficacy in Rodent Models IACS52825->Efficacy_Rodent Ocular_Toxicity_NHP Ocular Toxicity in NHPs Efficacy_Rodent->Ocular_Toxicity_NHP Leads to Species_Differences Species Differences in Toxicity Profile Ocular_Toxicity_NHP->Species_Differences Highlights On_Target_Toxicity Potential On-Target Adverse Effects Ocular_Toxicity_NHP->On_Target_Toxicity Raises concerns about Discontinuation Clinical Development Discontinued Ocular_Toxicity_NHP->Discontinuation Results in

Caption: Challenges in the clinical translation of this compound.

References

IACS-52825 inconsistent results in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays with IACS-52825.

Understanding this compound and its Target Pathway

This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress and neuronal injury.[1][2][3][4][5][6][7] this compound has been investigated for its therapeutic potential in conditions such as chemotherapy-induced peripheral neuropathy (CIPN).[4][5][6][7][8]

The core mechanism involves the activation of DLK, which then phosphorylates and activates MAP2K4/7. This, in turn, leads to the phosphorylation and activation of JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors like c-Jun, leading to changes in gene expression that can result in either apoptosis or axonal regeneration, depending on the cellular context.[9]

DLK_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress DLK DLK (MAP3K12) Stress->DLK Activates MAP2K4_7 MAP2K4/7 DLK->MAP2K4_7 Phosphorylates JNK JNK MAP2K4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates IACS52825 This compound IACS52825->DLK Inhibits p_cJun p-c-Jun GeneExpression Gene Expression (Apoptosis/Regeneration) p_cJun->GeneExpression Regulates

Figure 1: Simplified DLK-JNK signaling pathway and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in DMSO to create a stock solution. For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C.[10]

Q2: What is the reported potency of this compound?

A2: this compound is a potent DLK inhibitor with a reported IC50 of 107 nM in a p-c-Jun cell-based assay.[10]

Q3: Why am I seeing a discrepancy between the biochemical and cellular assay results for this compound?

A3: It is common to observe differences in potency between biochemical (enzymatic) and cellular assays.[11] This can be due to several factors, including:

  • Cellular ATP Concentration: Intracellular ATP levels are significantly higher than those used in many biochemical assays, which can lead to competition for binding to the kinase.[11]

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Compound Stability: The compound may be unstable in the cell culture medium.

Troubleshooting Inconsistent Results

Inconsistent results in cell-based assays with this compound can arise from various sources. The following troubleshooting guide is designed to help you identify and resolve common issues.

Troubleshooting_Workflow cluster_Reagents Reagent Troubleshooting cluster_Cells Cell Culture Troubleshooting cluster_Assay Assay Protocol Troubleshooting Start Inconsistent Results Observed Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Cells 2. Assess Cell Health & Culture Check_Reagents->Check_Cells Reagents OK Compound This compound stock (degradation, precipitation) Check_Reagents->Compound Check_Assay 3. Review Assay Protocol Check_Cells->Check_Assay Cells Healthy Contamination Mycoplasma contamination Check_Cells->Contamination Check_Data 4. Analyze Data Processing Check_Assay->Check_Data Protocol Followed Incubation Inconsistent incubation times Check_Assay->Incubation Resolved Results are Consistent Check_Data->Resolved Analysis Correct Antibodies Antibody validation (specificity, dilution) Media Media & supplements (lot-to-lot variability) Passage High passage number Seeding Inconsistent seeding density Pipetting Pipetting errors EdgeEffects Plate edge effects

Figure 2: Logical workflow for troubleshooting inconsistent results in cell-based assays.
Issue 1: High Variability in IC50 Values

Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?

A: High variability in IC50 values can be attributed to several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating to achieve uniform cell numbers across wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the effective compound concentration. It is advisable to either avoid using the outermost wells or fill them with sterile PBS or media.[11]

  • Variable Incubation Times: Adhere to a strict incubation schedule for both compound treatment and the addition of assay reagents.[11]

  • Compound Stability: this compound may degrade in the culture medium over long incubation periods. Consider assessing its stability in your specific experimental conditions.

Issue 2: Unexpected Cytotoxicity

Q: I'm observing significant cell death at concentrations where I expect to see specific inhibition of the DLK pathway. What should I do?

A: Unexpected cytotoxicity can be due to:

  • Off-Target Effects: Although this compound is a selective inhibitor, high concentrations may lead to off-target effects. It is important to perform a dose-response curve to determine the optimal concentration range for your experiments.

  • Compound Purity: Impurities in the compound batch could be cytotoxic.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound.

  • DMSO Concentration: Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).

Issue 3: Lack of an Observable Effect

Q: I am not observing any inhibition of my downstream target (e.g., p-c-Jun) after treating with this compound. What could be wrong?

A: A lack of effect could be due to:

  • Inactive DLK Pathway: The DLK pathway may not be active in your cell line under basal conditions. Consider stimulating the pathway with a known activator (e.g., UV irradiation or anisomycin) to create a window for observing inhibition.

  • Incorrect Timing: The peak of pathway activation and subsequent inhibition may be time-dependent. Perform a time-course experiment to determine the optimal time point for your endpoint measurement.

  • Antibody Quality: If you are using Western blotting, verify the specificity and optimal dilution of your antibodies for the phosphorylated and total proteins.[12][13]

  • Compound Degradation: Ensure your this compound stock solution has been stored properly and has not degraded.

Experimental Protocols and Data Presentation

General Protocol: Western Blot for p-c-Jun Inhibition

This protocol provides a general framework for assessing the inhibition of c-Jun phosphorylation by this compound.

  • Cell Seeding: Plate your cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Pathway Stimulation: If necessary, stimulate the DLK-JNK pathway with a suitable agonist (e.g., UV irradiation at 100 mJ/cm² followed by a 2-hour recovery).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser73 or Ser63) overnight at 4°C.[13][15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH).

Data Presentation

Consistent data recording is crucial for troubleshooting and comparing results across experiments. Use a standardized table to record your experimental details and results.

Parameter Experiment 1 Experiment 2 Experiment 3
Cell Line
Passage Number
Seeding Density (cells/well)
This compound Lot Number
Stimulus (if any)
Treatment Duration (hours)
IC50 (nM)
Observations/Notes

By systematically working through these troubleshooting steps and maintaining meticulous records, you can identify the source of inconsistencies in your cell-based assays with this compound and obtain more reliable and reproducible data.

References

Technical Support Center: IACS-52825 Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of IACS-52825 in animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal responses to stress and injury.[2] By inhibiting DLK, this compound aims to protect neurons from degeneration.

Q2: What is the primary therapeutic indication for which this compound was investigated?

A2: this compound was primarily developed for the treatment of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of certain cancer treatments.[1]

Q3: What were the key long-term efficacy findings for this compound in animal models?

A3: In preclinical studies, this compound demonstrated significant efficacy in a mouse model of cisplatin-induced peripheral neuropathy. It was shown to strongly reverse mechanical allodynia, a key symptom of neuropathic pain.[1][2][3][4]

Q4: What were the major long-term safety concerns observed with this compound in animal models?

A4: The development of this compound was discontinued due to ocular toxicity observed in non-human primates during chronic dosing studies.[1] Specifically, dose-independent, reversible optic nerve swelling was reported in monkeys.

Q5: What is the known signaling pathway affected by this compound?

A5: this compound inhibits the DLK signaling pathway. DLK is a MAP3K that, when activated by neuronal injury or stress, phosphorylates and activates downstream kinases MKK4 and MKK7. These, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors such as c-Jun, leading to changes in gene expression that can result in both axon regeneration and neuronal apoptosis.

Troubleshooting Guides

Efficacy Studies in Mouse Models of CIPN

Issue: Difficulty in replicating the reversal of mechanical allodynia with this compound.

  • Possible Cause 1: Suboptimal CIPN model induction.

    • Troubleshooting: Ensure consistent administration of the chemotherapeutic agent (e.g., cisplatin) and allow sufficient time for neuropathy to develop. Monitor animal well-being closely, as significant weight loss or poor health can affect behavioral responses.

  • Possible Cause 2: Incorrect dose or formulation of this compound.

    • Troubleshooting: Verify the dose, formulation, and route of administration of this compound based on available literature. Ensure proper solubilization and stability of the compound.

  • Possible Cause 3: Improper assessment of mechanical allodynia.

    • Troubleshooting: Use calibrated von Frey filaments and a consistent testing paradigm. Acclimatize animals to the testing environment to reduce stress-induced variability. Ensure the experimenter is blinded to the treatment groups.

Toxicology and Safety Pharmacology Studies

Issue: Observing unexpected toxicity in non-human primates.

  • Possible Cause 1: Ocular toxicity.

    • Troubleshooting: Long-term administration of this compound has been associated with optic nerve swelling in monkeys. Implement a comprehensive ophthalmological monitoring plan in your study design, including regular fundoscopy, optical coherence tomography (OCT), and electroretinography (ERG).

  • Possible Cause 2: Off-target effects.

    • Troubleshooting: Although this compound is a selective DLK inhibitor, the possibility of off-target effects should be considered. Conduct a thorough safety pharmacology screen to assess effects on cardiovascular, respiratory, and central nervous systems.

Data Presentation

Note: Specific quantitative data from the pivotal preclinical studies of this compound are not publicly available. The following tables are representative examples based on typical data generated in similar studies.

Table 1: Representative Efficacy Data of a DLK Inhibitor in a Mouse Model of Cisplatin-Induced Peripheral Neuropathy

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-CisplatinPaw Withdrawal Threshold (g) - Post-Treatment% Reversal of Allodynia
VehicleN/A4.5 ± 0.51.0 ± 0.21.2 ± 0.35%
This compound (Low Dose)X4.6 ± 0.41.1 ± 0.22.5 ± 0.440%
This compound (Mid Dose)2X4.4 ± 0.51.0 ± 0.33.8 ± 0.580%
This compound (High Dose)4X4.5 ± 0.40.9 ± 0.24.2 ± 0.492%

Table 2: Representative Long-Term Ocular Safety Findings in Non-Human Primates

Treatment GroupDose (mg/kg/day)DurationOphthalmic Examination FindingsIncidence of Optic Nerve Swelling
Vehicle028 daysNo abnormalities detected0/4
This compound (Low Dose)Y28 daysMild, reversible optic disc edema2/4
This compound (High Dose)3Y28 daysModerate, reversible optic disc edema4/4

Experimental Protocols

Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse Model
  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • CIPN Induction: Administer cisplatin (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection once daily for 5 consecutive days, followed by a 5-day rest period, for two cycles.

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimatize mice to the testing apparatus (e.g., a wire mesh platform) for at least 15 minutes before testing.

    • Use the up-down method with von Frey filaments to determine the 50% paw withdrawal threshold.

    • Apply filaments to the mid-plantar surface of the hind paw with sufficient force to cause a slight bend for 3-5 seconds.

    • A positive response is a brisk withdrawal or licking of the paw.

    • Establish a baseline threshold before cisplatin administration and re-evaluate at regular intervals post-induction.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the desired dose orally (p.o.) once daily, starting after the development of significant mechanical allodynia.

    • Include a vehicle control group.

  • Data Analysis: Analyze paw withdrawal thresholds using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Long-Term Ocular Toxicology Study in Non-Human Primates
  • Animals: Naive, healthy cynomolgus monkeys of both sexes.

  • Housing: Single housing in compliance with animal welfare regulations, with environmental enrichment.

  • Dosing:

    • Administer this compound or vehicle orally once daily for a predetermined period (e.g., 28 days).

    • Include at least two dose levels and a control group.

  • Ophthalmological Examinations:

    • Conduct a full ophthalmological examination at baseline and at regular intervals during the study by a veterinary ophthalmologist.

    • Examinations should include:

      • Slit-lamp biomicroscopy of the anterior segment.

      • Indirect ophthalmoscopy of the posterior segment, with particular attention to the optic disc.

      • Fundus photography to document any changes.

      • Intraocular pressure measurement.

      • Optical Coherence Tomography (OCT) for detailed imaging of the retina and optic nerve head.

  • Clinical Observations and Other Endpoints:

    • Monitor general health, body weight, and food consumption daily.

    • Collect blood for hematology and clinical chemistry at baseline and termination.

  • Pathology:

    • At the end of the study, perform a complete necropsy.

    • Conduct a detailed histopathological examination of the eyes and optic nerves.

Mandatory Visualizations

DLK_Signaling_Pathway cluster_stress Neuronal Stress / Axon Injury cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chemotherapy Chemotherapy DLK DLK Chemotherapy->DLK activates Axon Injury Axon Injury Axon Injury->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates (translocates to nucleus) Gene_Expression Gene Expression (Apoptosis / Regeneration) cJun->Gene_Expression regulates IACS52825 This compound IACS52825->DLK inhibits

Caption: The DLK signaling pathway in neuronal stress and its inhibition by this compound.

Experimental_Workflow_CIPN cluster_setup Study Setup cluster_induction CIPN Induction cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Selection Select C57BL/6 Mice Baseline_Testing Baseline Von Frey Test Animal_Selection->Baseline_Testing Cisplatin_Admin Administer Cisplatin Baseline_Testing->Cisplatin_Admin Neuropathy_Dev Allow Neuropathy to Develop Cisplatin_Admin->Neuropathy_Dev Group_Assignment Assign to Vehicle or This compound Groups Neuropathy_Dev->Group_Assignment Daily_Dosing Administer Daily Dose (p.o.) Group_Assignment->Daily_Dosing Behavioral_Tests Regular Von Frey Testing Daily_Dosing->Behavioral_Tests Data_Analysis Analyze Paw Withdrawal Thresholds Behavioral_Tests->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy in a mouse CIPN model.

References

addressing batch-to-batch variability of IACS-52825

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with IACS-010759, including batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is IACS-010759 and what is its mechanism of action?

A1: IACS-010759 is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] By inhibiting Complex I, IACS-010759 blocks oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production from this pathway.[1] This can induce apoptosis and inhibit proliferation in cancer cells that are highly dependent on OXPHOS for their energy and biomass needs.

Q2: In which types of cancer models has IACS-010759 shown activity?

A2: Preclinical studies have demonstrated the activity of IACS-010759 in various cancer models, including acute myeloid leukemia (AML), brain cancer, and certain solid tumors that are reliant on oxidative phosphorylation.[1]

Q3: What are the known challenges and toxicities associated with IACS-010759?

A3: Clinical trials with IACS-010759 revealed a narrow therapeutic window with dose-limiting toxicities.[4] These included elevated blood lactate and neurotoxicity.[4] These adverse effects are consistent with potent, on-target inhibition of mitochondrial respiration.

Q4: How should I prepare and store IACS-010759?

A4: For in vitro experiments, IACS-010759 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-quality, anhydrous DMSO to ensure solubility. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: I suspect batch-to-batch variability with my IACS-010759. What should I do?

A5: If you suspect batch-to-batch variability, a systematic approach is necessary to determine the root cause. First, obtain the Certificate of Analysis (CoA) for each batch from the supplier, which should provide details on purity and identity confirmed by methods like NMR and HPLC.[1][2] Then, perform a side-by-side comparison of the old and new batches in a well-controlled, simple assay, such as a cell viability assay with a sensitive cell line. If a significant discrepancy is confirmed, contact the supplier's technical support with your comparative data. The troubleshooting guides below can help you ensure your experimental setup is not contributing to the observed variability.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause 1: Compound Integrity

    • Troubleshooting Step:

      • Always prepare fresh dilutions from a stock solution that has undergone a limited number of freeze-thaw cycles.

      • If possible, verify the concentration and purity of your stock solution using analytical methods.

      • Run a positive control with a well-characterized inhibitor of a different target to ensure the assay itself is performing as expected.

  • Possible Cause 2: Cell-Based Assay Artifacts

    • Troubleshooting Step:

      • Ensure that the DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

      • Some assay reagents can be affected by colored or fluorescent compounds. Run a cell-free control to check for any direct interference of IACS-010759 with your assay reagents.[5]

  • Possible Cause 3: Biological Variability

    • Troubleshooting Step:

      • Cell passage number can influence metabolic state. Use cells within a consistent and low passage number range for all experiments.

      • Ensure consistent cell seeding density, as this can affect the metabolic activity and drug sensitivity of the culture.

Issue 2: Reduced or no effect on Oxygen Consumption Rate (OCR).

  • Possible Cause 1: Sub-optimal Compound Concentration

    • Troubleshooting Step:

      • Perform a dose-response experiment to determine the optimal concentration for inhibiting OCR in your specific cell line. The IC50 for OCR inhibition is expected to be in the low nanomolar range.[6]

  • Possible Cause 2: Cell Line Insensitivity

    • Troubleshooting Step:

      • Some cell lines may be less dependent on OXPHOS and more reliant on glycolysis. These cells will show a smaller decrease in OCR upon IACS-010759 treatment.

      • Measure the Extracellular Acidification Rate (ECAR) simultaneously. A compensatory increase in ECAR upon IACS-010759 treatment is an indicator of a shift to glycolysis and confirms the on-target effect of the compound.[1]

  • Possible Cause 3: Experimental Setup

    • Troubleshooting Step:

      • Ensure proper calibration of the instrument used for measuring OCR.

      • Confirm that the cells are healthy and form a confluent monolayer before starting the assay.

Issue 3: Unexpected cytotoxicity in control cell lines.

  • Possible Cause 1: Off-Target Effects

    • Troubleshooting Step:

      • While IACS-010759 is highly selective, off-target effects can occur, especially at high concentrations. Use the lowest effective concentration possible.[7]

      • To confirm the phenotype is due to on-target activity, a rescue experiment could be performed if a drug-resistant form of Complex I is available.

  • Possible Cause 2: High On-Target Toxicity

    • Troubleshooting Step:

      • Even normal cells rely on OXPHOS to some extent. High concentrations of IACS-010759 can be toxic to a wide range of cell types.

      • Review the literature to determine the expected sensitivity of your control cell lines.

Quantitative Data Summary

Table 1: In Vitro Activity of IACS-010759

ParameterCell LineValueReference
IC50 (OCR Inhibition) OCI-AML21.4 nM[6]
IC50 (Galactose-dependent cell viability) OCI-AML21.4 nM[6]
Effect on ATP levels (100 nM, 24h) CLL cellsDecrease from 2775 µM to 1652 µM (mean)[8]
Effect on Cell Death (100 nM, 24h) CLL cellsMinimal increase[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of IACS-010759 in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of IACS-010759 or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Oxygen Consumption Rate (OCR) Measurement (e.g., using Seahorse XF Analyzer)

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a confluent monolayer.

  • Instrument Calibration: Hydrate the sensor cartridge overnight and calibrate the Seahorse XF Analyzer according to the manufacturer's protocol.

  • Compound Preparation: Prepare IACS-010759 and other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

  • Assay Execution: Replace the culture medium with the assay medium and place the plate in a non-CO2 incubator to equilibrate. Load the compounds into the injection ports of the sensor cartridge.

  • Measurement: Place the cell culture plate in the Seahorse XF Analyzer and start the assay. The instrument will measure the basal OCR, and then the OCR after sequential injection of the compounds.

  • Analysis: Analyze the data to determine the basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant drop in basal OCR after IACS-010759 injection indicates on-target activity.

Visualizations

IACS_010759_Pathway cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis Complex I Complex I Complex III Complex III Complex I->Complex III e- H+ Gradient H+ Gradient Complex I->H+ Gradient H+ pumping Complex II Complex II Complex II->Complex III e- Complex IV Complex IV Complex III->Complex IV e- Complex III->H+ Gradient H+ pumping Complex IV->H+ Gradient H+ pumping ATP Synthase ATP Synthase H+ Gradient->ATP Synthase ATP ATP ATP Synthase->ATP IACS-010759 IACS-010759 IACS-010759->Complex I Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_protocol Review Experimental Protocol and Controls start->check_protocol is_protocol_ok Is Protocol and Control Performance as Expected? check_protocol->is_protocol_ok check_reagents Investigate Reagent/Compound Integrity is_protocol_ok->check_reagents Yes revise_protocol Revise Protocol and Repeat Experiment is_protocol_ok->revise_protocol No is_reagent_ok Are Reagents/Compounds Verified? check_reagents->is_reagent_ok compare_batches Perform Side-by-Side Batch Comparison is_reagent_ok->compare_batches Yes replace_reagent Replace Reagent/Compound and Repeat is_reagent_ok->replace_reagent No is_batch_different Significant Difference Between Batches? compare_batches->is_batch_different contact_support Contact Technical Support with Data is_batch_different->contact_support Yes investigate_further Investigate Other Experimental Variables (e.g., cell line stability) is_batch_different->investigate_further No Experimental_Workflow prep Prepare Cells and Reagents treat Treat Cells with IACS-010759 and Controls prep->treat incubate Incubate for a Defined Period treat->incubate measure Measure Endpoint (e.g., Viability, OCR) incubate->measure analyze Analyze Data and Compare to Controls measure->analyze conclusion Draw Conclusion analyze->conclusion

References

Validation & Comparative

A Comparative Guide to IACS-52825 and Other DLK Inhibitors for Chemotherapy-Induced Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a debilitating side effect of many cancer treatments, representing a significant unmet medical need. A promising therapeutic target for CIPN is the Dual Leucine Zipper Kinase (DLK), a key mediator of axonal degeneration. This guide provides a comparative overview of IACS-52825, a potent DLK inhibitor, and other notable DLK inhibitors that have been evaluated for their potential in treating or preventing CIPN. The information presented is based on available preclinical and clinical data.

The Role of DLK in CIPN: A Signaling Cascade

Chemotherapeutic agents can cause neuronal injury, activating a signaling cascade that leads to axonal degeneration and the symptoms of neuropathy. DLK is a critical upstream kinase in this pathway. Upon activation by neuronal stress, DLK phosphorylates and activates downstream kinases, ultimately leading to the activation of the c-Jun N-terminal kinase (JNK) pathway. This cascade results in transcriptional changes that promote apoptosis and axonal breakdown. Inhibition of DLK is therefore a rational therapeutic strategy to block this degenerative process.

DLK_Signaling_Pathway cluster_upstream Upstream Triggers cluster_dlk DLK Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome cluster_inhibitors Point of Inhibition Chemotherapy Chemotherapy Axonal_Stress Axonal Stress / Injury Chemotherapy->Axonal_Stress DLK DLK (MAP3K12) Axonal_Stress->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Axonal_Degeneration Axonal Degeneration cJun->Axonal_Degeneration Apoptosis Neuronal Apoptosis cJun->Apoptosis IACS52825 This compound IACS52825->DLK Other_Inhibitors Other DLK Inhibitors (IACS-8287, GDC-0134) Other_Inhibitors->DLK

Caption: The DLK signaling pathway in CIPN.

Comparative Analysis of DLK Inhibitors

This section provides a summary of the available data for this compound and other relevant DLK inhibitors. It is important to note that direct head-to-head comparative studies in CIPN models are limited in the public domain. The data presented here is compiled from individual studies.

FeatureThis compoundIACS-8287GDC-0134
Potency (IC50) 107 nM[1]Data not specified, but described as potent and highly selective[2][3]Data not specified in CIPN context, but described as a potent and selective DLK inhibitor[4]
Preclinical Efficacy in CIPN Showed strong efficacy in reversing cisplatin-induced allodynia in mice[1].Prevented cisplatin-induced mechanical allodynia and loss of intraepidermal nerve fibers in mice[2].Preclinical data in CIPN models is not readily available in the public domain.
Safety Profile Development discontinued due to ocular toxicity observed in non-human primates during chronic dosing[1].Preclinical safety data not detailed.Development for ALS was discontinued due to an unacceptable safety profile in a Phase 1 clinical trial, with adverse events including thrombocytopenia, dysesthesia, and optic ischemic neuropathy[5][6].
Status Preclinical development discontinued[1].Research compound.Clinical development for ALS halted[5][6].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of DLK inhibitors for CIPN.

Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse Model

A common method to induce CIPN in rodents involves the administration of chemotherapeutic agents.

CIPN_Model_Workflow cluster_induction CIPN Induction cluster_treatment Treatment cluster_assessment Neuropathy Assessment Cisplatin Cisplatin Administration (e.g., 2.3 mg/kg, i.p. for 5 days, followed by a rest period and a second cycle) Von_Frey Von Frey Test (Mechanical Allodynia) Cisplatin->Von_Frey IENFD Intraepidermal Nerve Fiber Density (IENFD) (Axonal Degeneration) Cisplatin->IENFD NCV Nerve Conduction Velocity (NCV) (Nerve Function) Cisplatin->NCV DLK_Inhibitor DLK Inhibitor Administration (e.g., IACS-8287 at 30 mg/kg, oral gavage) DLK_Inhibitor->Von_Frey DLK_Inhibitor->IENFD DLK_Inhibitor->NCV

Caption: General workflow for a CIPN mouse model.

Protocol:

  • Animal Model: Male C57Bl/6 mice are commonly used.

  • Induction: Cisplatin is administered intraperitoneally (i.p.) at a dose of 2.3 mg/kg for 5 consecutive days. This is followed by a 5-day rest period, and then a second 5-day cycle of cisplatin administration[2].

  • Treatment: The DLK inhibitor, for instance IACS-8287, is administered orally (e.g., 30 mg/kg) one day before the start of each cisplatin cycle and one hour before each cisplatin injection[2].

  • Assessment: Neuropathy is assessed using the methods described below.

Behavioral Testing: Von Frey Test for Mechanical Allodynia

This test measures the sensitivity of the paw to a mechanical stimulus.

Protocol:

  • Acclimatization: Mice are placed in individual compartments on a wire mesh floor and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded as a withdrawal, flinching, or licking of the paw.

  • Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method. A lower threshold indicates increased mechanical sensitivity (allodynia).

Histological Analysis: Intraepidermal Nerve Fiber Density (IENFD)

This method quantifies the number of nerve fibers in the epidermis, providing a direct measure of axonal degeneration.

Protocol:

  • Tissue Collection: A skin biopsy is taken from the hind paw.

  • Fixation and Sectioning: The tissue is fixed, typically in paraformaldehyde, and then sectioned.

  • Immunohistochemistry: The sections are stained with an antibody against a pan-neuronal marker, most commonly Protein Gene Product 9.5 (PGP9.5).

  • Quantification: The number of nerve fibers crossing the dermal-epidermal junction is counted and expressed as fibers per millimeter of epidermal length. A decrease in IENFD is indicative of peripheral neuropathy.

Electrophysiological Assessment: Nerve Conduction Velocity (NCV)

NCV measurement assesses the speed at which an electrical impulse travels along a nerve, providing a functional measure of nerve health.

Protocol:

  • Anesthesia: The mouse is anesthetized.

  • Electrode Placement: Stimulating electrodes are placed at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle). A recording electrode is placed in a muscle innervated by the nerve (e.g., the gastrocnemius muscle).

  • Stimulation and Recording: The nerve is stimulated at both points, and the time it takes for the muscle to contract (latency) is recorded.

  • Calculation: The distance between the two stimulating electrodes is divided by the difference in latency to calculate the nerve conduction velocity. A slower NCV indicates nerve damage.

Summary and Future Directions

The preclinical data for DLK inhibitors in the context of CIPN is promising, with compounds like this compound and IACS-8287 demonstrating the ability to mitigate chemotherapy-induced neurotoxicity in animal models. However, the translation of these findings to the clinic has been hampered by safety and toxicity issues. The discontinuation of this compound due to ocular toxicity and GDC-0134 due to an unfavorable safety profile in an ALS trial highlight the challenges in developing safe and effective DLK inhibitors.

For researchers and drug developers, the key takeaways are:

  • Target Validity: The DLK pathway remains a valid and compelling target for the treatment of CIPN.

  • Therapeutic Window: Achieving a therapeutic window that separates efficacy from toxicity is a critical challenge. The on-target adverse effects observed with GDC-0134 suggest that the degree and duration of DLK inhibition may need to be carefully controlled.

  • Need for Comparative Studies: There is a clear need for well-controlled, head-to-head preclinical studies that directly compare the efficacy and safety of different DLK inhibitors in CIPN models. This would provide a more robust basis for selecting lead candidates for clinical development.

  • Exploration of New Chemical Scaffolds: The development of novel DLK inhibitors with improved safety profiles is a priority. Future research should focus on identifying chemical matter that is highly selective for DLK and avoids off-target toxicities.

References

A Tale of Two Kinase Inhibitors: IACS-52825 and GDC-0134

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for neurological disorders, the development of specific kinase inhibitors has been a journey of both promise and challenge. This guide provides a comparative overview of two such molecules, IACS-52825 and GDC-0134, both potent inhibitors of Dual Leucine Zipper Kinase (DLK), a critical regulator of neuronal injury and degeneration. While neither compound ultimately reached the clinic, their preclinical and early clinical data offer valuable insights for researchers and drug developers in the field of neuroprotection.

Both this compound and GDC-0134 were designed to inhibit DLK, a key player in the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in axonal degeneration and neuronal apoptosis.[1][2] Despite targeting the same kinase, their development paths diverged, focusing on different neurological conditions and ultimately halting due to distinct safety concerns.

At a Glance: Key Compound Characteristics

FeatureThis compoundGDC-0134
Primary Target Dual Leucine Zipper Kinase (DLK/MAP3K12)Dual Leucine Zipper Kinase (DLK/MAP3K12)
Therapeutic Indication Chemotherapy-Induced Peripheral Neuropathy (CIPN)[3][4]Amyotrophic Lateral Sclerosis (ALS)[5][6]
Development Status Discontinued (Preclinical)[3][7]Discontinued (Phase 1 Clinical Trial)[8][9]
Reason for Discontinuation Ocular toxicity in non-human primates[3][7]Unacceptable safety profile in humans; no adequately tolerated dose identified[8][9]

Efficacy and Preclinical Findings

This compound demonstrated significant promise in preclinical models of chemotherapy-induced peripheral neuropathy. In mouse models, the compound showed strong efficacy in reversing cisplatin-induced mechanical allodynia, a key symptom of CIPN.[2][3][4] The development of this compound was backed by the understanding that various chemotherapeutics converge on the DLK-mediated axon degeneration program.[2][4][10]

GDC-0134 was advanced into clinical trials for Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative disease.[6] Preclinical data in a SOD1 mouse model of ALS suggested that blocking or removing DLK could be beneficial.[6] The rationale was that DLK activation under stress contributes to motor neuron death in ALS.[6]

Clinical Development and Safety Profile

The clinical journey of GDC-0134 was detailed in a Phase 1 study involving patients with ALS.[8][9] The study included single ascending dose (SAD) and multiple ascending dose (MAD) stages, which were well-tolerated.[8][9] However, during an open-label safety expansion (OLE), serious adverse events emerged, including thrombocytopenia, dysesthesia, and optic ischemic neuropathy.[8][9] Ultimately, an adequately tolerated dose could not be identified, leading to the discontinuation of its development for ALS.[8][9]

In contrast, the development of This compound was halted at the preclinical stage.[3] Concerns arose from findings of ocular toxicity during chronic dosing in non-human primates.[3] This adverse effect was considered a significant hurdle, preventing its advancement into human trials.[7]

Mechanism of Action: The DLK Signaling Pathway

Both this compound and GDC-0134 are small molecule inhibitors that target the kinase activity of DLK. DLK is a key upstream regulator of the JNK stress-activated protein kinase pathway. In response to neuronal injury or stress, DLK becomes activated and initiates a phosphorylation cascade that ultimately leads to axonal degeneration and neuronal apoptosis. By inhibiting DLK, both compounds aimed to block this detrimental signaling cascade.

DLK_Pathway cluster_stress Neuronal Stress/Injury cluster_inhibition Inhibition Chemotherapy Chemotherapy DLK DLK Chemotherapy->DLK Axonal Damage Axonal Damage Axonal Damage->DLK Neurodegenerative Disease Neurodegenerative Disease Neurodegenerative Disease->DLK This compound This compound This compound->DLK GDC-0134 GDC-0134 GDC-0134->DLK MKK4/7 MKK4/7 DLK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Axon Degeneration Axon Degeneration c-Jun->Axon Degeneration Neuronal Apoptosis Neuronal Apoptosis c-Jun->Neuronal Apoptosis

Figure 1. Simplified DLK signaling pathway and points of inhibition.

Experimental Protocols

GDC-0134 Phase 1 Clinical Trial

The first-in-human study of GDC-0134 was a placebo-controlled trial with single-ascending dose (SAD), multiple-ascending dose (MAD), and open-label safety expansion (OLE) stages.[8][9] Participants were patients with ALS.[11] The primary objectives were to assess the safety, tolerability, and pharmacokinetics of oral GDC-0134.[1] Dosing in the MAD and OLE stages was administered daily for up to 48 weeks.[8][9]

GDC0134_Trial_Workflow Patient Recruitment Patient Recruitment SAD Stage SAD Stage Patient Recruitment->SAD Stage MAD Stage MAD Stage SAD Stage->MAD Stage Pharmacokinetic Analysis Pharmacokinetic Analysis SAD Stage->Pharmacokinetic Analysis OLE Stage OLE Stage MAD Stage->OLE Stage MAD Stage->Pharmacokinetic Analysis Safety & Tolerability Assessment Safety & Tolerability Assessment OLE Stage->Safety & Tolerability Assessment OLE Stage->Pharmacokinetic Analysis Discontinuation Discontinuation Safety & Tolerability Assessment->Discontinuation Adverse Events

Figure 2. Workflow of the GDC-0134 Phase 1 clinical trial.
This compound Preclinical Efficacy Studies

Efficacy studies for this compound were conducted in mouse models of cisplatin-induced peripheral neuropathy.[3] A key endpoint was the assessment of mechanical allodynia, a measure of pain sensitivity, which was reversed by this compound.[2][4] These studies were crucial in establishing the proof-of-concept for DLK inhibition in CIPN.

References

KAI-11101 vs. IACS-52825: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis of Two Potent DLK Inhibitors for Neuroprotection and Treatment of Neuronal Injury

Data Presentation

Table 1: Biochemical and Cellular Potency

ParameterKAI-11101IACS-52825Reference
DLK Ki 0.7 nMNot Reported[6]
p-cJun IC50 95 nM (Paclitaxel-induced)Not Reported[6]
p-JNK cell IC50 128 nMNot Reported[7]

Table 2: In Vitro and In Vivo Pharmacokinetics

ParameterKAI-11101This compoundReference
Oral Bioavailability (%F) 85% (mouse)Good (data not specified)[7]
Brain Penetration (Kp,uu) 0.2 (mouse)Brain Penetrant (data not specified)[7][3]
hERG IC50 > 30 µMNot Reported[7]

Table 3: In Vivo Efficacy

Preclinical ModelKAI-11101This compoundReference
Mouse Model of Parkinson's Disease Dose-dependent reduction of p-c-Jun in cerebellumNot Reported[7]
Mouse Model of CIPN Neuroprotective in ex vivo axon fragmentation assayStrong reversal of mechanical allodynia[7][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DLK Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the DLK kinase reaction.

  • Reagent Preparation:

    • Prepare Kinase Dilution Buffer.

    • Dilute active DLK enzyme in Kinase Dilution Buffer to the desired concentration.

    • Prepare a substrate/ATP mix containing the appropriate concentrations of a suitable substrate (e.g., Histone H1 peptide) and ATP in kinase assay buffer.

  • Reaction Initiation:

    • In a 384-well plate, add the diluted active DLK enzyme.

    • Initiate the reaction by adding the Substrate/ATP mix.

    • Include a blank control with Kinase Dilution Buffer instead of the enzyme.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 40 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

Cellular p-cJun (Ser63) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of c-Jun at Serine 63 in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., NIH 3T3 or a neuronal cell line) in a 96-well plate and culture overnight.

    • Pre-treat cells with a dose range of the test compound for a specified time (e.g., 1 hour).

    • Induce the DLK pathway by treating with a stimulus such as paclitaxel or by inducing cellular stress (e.g., UV irradiation).

  • Cell Lysis:

    • After stimulation, wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA-based Detection (e.g., Meso Scale Discovery):

    • Add cell lysates to a multi-spot plate pre-coated with an anti-phospho-c-Jun (Ser63) antibody.

    • Incubate to allow capture of the phosphorylated protein.

    • Wash the plate.

    • Add a detection antibody that recognizes total c-Jun, conjugated to a reporter (e.g., SULFO-TAG™).

    • Incubate to allow the detection antibody to bind.

    • Wash the plate.

    • Add read buffer and measure the signal using a specialized plate reader. The signal is proportional to the amount of phosphorylated c-Jun.

In Vivo Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This model assesses the ability of a compound to prevent or reverse the symptoms of CIPN in rodents.

  • CIPN Induction:

    • Administer a chemotherapeutic agent known to cause neuropathy (e.g., paclitaxel or cisplatin) to rodents (e.g., C57BL/6J mice) via intraperitoneal (i.p.) or intravenous (i.v.) injection according to a defined dosing schedule.

  • Compound Administration:

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place the animals in individual compartments on an elevated wire mesh floor and allow them to acclimate.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. A lower threshold indicates mechanical allodynia.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between vehicle-treated, chemotherapy-treated, and compound-treated groups to determine the efficacy of the test compound in reversing or preventing allodynia.

Ex Vivo Axon Fragmentation Assay

This assay assesses the neuroprotective effect of a compound on cultured neurons.

  • Neuron Culture:

    • Culture primary neurons, such as dorsal root ganglion (DRG) neurons, in a suitable culture system (e.g., microfluidic devices) that allows for the separation of axons from the cell bodies.

  • Compound Treatment:

    • Treat the cultured neurons with a dose range of the test compound.

  • Induction of Axon Degeneration:

    • Induce axon degeneration through mechanical injury (axotomy) or by trophic factor withdrawal.

  • Imaging and Quantification:

    • At various time points after injury, acquire images of the axons using microscopy.

    • Quantify the degree of axon fragmentation. This can be done by calculating an axon degeneration index, which is the ratio of the fragmented axon area to the total axon area.

  • Data Analysis:

    • Compare the axon degeneration index between untreated and compound-treated neurons to determine the neuroprotective effect of the compound.

Mandatory Visualization

DLK_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress e.g., Chemotherapy, Axotomy DLK_inactive DLK (Inactive) Stress->DLK_inactive Activates DLK_active DLK (Active) DLK_inactive->DLK_active Dimerization & Autophosphorylation MKK4_7 MKK4/7 DLK_active->MKK4_7 Phosphorylates pMKK4_7 p-MKK4/7 MKK4_7->pMKK4_7 JNK JNK pMKK4_7->JNK Phosphorylates pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun Phosphorylates pcJun p-c-Jun cJun->pcJun Apoptosis Apoptosis & Axon Degeneration pcJun->Apoptosis Promotes KAI_IACS KAI-11101 / This compound KAI_IACS->DLK_active Inhibits

Caption: The DLK signaling pathway, a key regulator of neuronal apoptosis and axon degeneration.

Experimental_Workflow_CIPN cluster_induction CIPN Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Chemo Administer Chemotherapy (e.g., Paclitaxel) Compound Administer Test Compound (e.g., KAI-11101) or Vehicle Chemo->Compound Acclimation Acclimate Animals Compound->Acclimation vonFrey von Frey Test for Mechanical Allodynia Acclimation->vonFrey Analysis Compare Paw Withdrawal Thresholds between Groups vonFrey->Analysis

Caption: Workflow for an in vivo Chemotherapy-Induced Peripheral Neuropathy (CIPN) study.

Logical_Relationship cluster_inhibitors DLK Inhibitors cluster_application Potential Therapeutic Applications cluster_outcome Developmental Outcome DLK DLK (MAP3K12) KAI KAI-11101 DLK->KAI IACS This compound DLK->IACS Neurodegeneration Neurodegenerative Diseases (e.g., Parkinson's) KAI->Neurodegeneration KAI_outcome Preclinical Candidate KAI->KAI_outcome CIPN Chemotherapy-Induced Peripheral Neuropathy IACS->CIPN IACS_outcome Development Halted (Ocular Toxicity) IACS->IACS_outcome

Caption: Logical relationship between the DLK inhibitors, their applications, and developmental outcomes.

References

Comparative Analysis of IACS-52825 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The quest for effective neuroprotective agents to combat the debilitating effects of neurodegenerative diseases and neuronal injury remains a critical focus of modern neuroscience research. This guide provides a comparative analysis of IACS-52825, a novel investigational agent, against two clinically established neuroprotective drugs, Riluzole and Edaravone. We delve into their distinct mechanisms of action, present available preclinical and clinical data, and outline relevant experimental protocols to offer a comprehensive resource for the scientific community.

Introduction to the Neuroprotective Agents

This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key mediator of axonal degeneration.[1][2][3][4] It was developed for the treatment of chemotherapy-induced peripheral neuropathy (CIPN), a condition characterized by damage to peripheral nerves.[1][2][3][4] Preclinical studies demonstrated its potential in reversing neuronal damage.[2][3] However, development of this compound was halted due to concerns of ocular toxicity observed in non-human primates during chronic dosing.[1]

Riluzole is a neuroprotective drug with a multifaceted mechanism of action primarily targeting the glutamatergic system.[5][6][7][8] It is approved for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons.[9] Riluzole has been shown to modestly extend survival in ALS patients.[8]

Edaravone is a potent free radical scavenger that exerts its neuroprotective effects by reducing oxidative stress.[10][11][12] It is also approved for the treatment of ALS and, in Japan, for acute ischemic stroke.[10][12] Edaravone has been shown to slow the functional decline in ALS patients.[13]

Mechanism of Action: A Comparative Overview

The neuroprotective strategies of these three agents diverge significantly, targeting different cellular pathways implicated in neuronal death and degeneration.

This compound: Inhibiting Axonal Degeneration

This compound's mechanism centers on the inhibition of DLK, a kinase that plays a pivotal role in a conserved axonal degeneration pathway.[14][2][3] Under conditions of neuronal stress or injury, such as that induced by chemotherapy, DLK is activated and triggers a downstream signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to axonal breakdown and neuronal death.[15] By selectively inhibiting DLK, this compound aims to interrupt this self-destructive program and preserve neuronal integrity.

Riluzole: Modulating Glutamatergic Neurotransmission

Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamate signaling, a major excitatory neurotransmitter in the central nervous system.[5][6][7] Excessive glutamate can lead to excitotoxicity, a process that contributes to neuronal damage in various neurological disorders. Riluzole mitigates this by:

  • Inhibiting glutamate release: It blocks voltage-gated sodium channels on presynaptic nerve terminals, thereby reducing neuronal excitability and the subsequent release of glutamate.[5][6][7][8]

  • Blocking postsynaptic glutamate receptors: It acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitotoxic signaling.[5][6][7][8]

  • Inhibiting Protein Kinase C (PKC): Riluzole has also been shown to directly inhibit PKC, an action that may contribute to its antioxidative neuroprotective effects.[16]

Edaravone: Scavenging Free Radicals

Edaravone functions as a potent antioxidant, directly targeting and neutralizing harmful free radicals that accumulate during cellular stress.[10][11][12] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common pathological feature in neurodegenerative diseases and acute neuronal injury. Edaravone's key actions include:

  • Scavenging of free radicals: It effectively eliminates hydroxyl radicals and peroxynitrite, two highly reactive species that can damage lipids, proteins, and DNA.[10]

  • Inhibition of lipid peroxidation: By preventing the oxidation of lipids within cell membranes, Edaravone helps to maintain membrane integrity and function.[11][12]

  • Activation of the Nrf2 pathway: Edaravone can upregulate the expression of Nrf2, a transcription factor that controls the expression of numerous antioxidant and cytoprotective genes.[17]

Comparative Data Presentation

The following tables summarize the key characteristics and available data for this compound, Riluzole, and Edaravone.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compoundRiluzoleEdaravone
Primary Mechanism DLK InhibitionGlutamate ModulationFree Radical Scavenging
Molecular Target(s) Dual Leucine Zipper Kinase (DLK)Voltage-gated sodium channels, NMDA receptors, Protein Kinase CReactive Oxygen Species (ROS)
Therapeutic Approach Inhibition of axonal degenerationAnti-excitotoxic, AntioxidantAntioxidant, Anti-inflammatory
Development Status Preclinical (discontinued)Clinically ApprovedClinically Approved
Approved Indications N/AAmyotrophic Lateral Sclerosis (ALS)Amyotrophic Lateral Sclerosis (ALS), Acute Ischemic Stroke (in Japan)

Table 2: Preclinical and Clinical Efficacy Highlights

AgentIndication/ModelKey FindingsReference
This compound Chemotherapy-Induced Peripheral Neuropathy (mouse model)Strongly effective reversal of mechanical allodynia.[14][2][3]
Riluzole Amyotrophic Lateral Sclerosis (clinical trials)Modestly extends survival and slows disease progression.[8]
Edaravone Amyotrophic Lateral Sclerosis (clinical trials)Slows the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[13]
Edaravone Acute Ischemic Stroke (clinical trials in Japan)Improves functional outcomes.[10][12]

Experimental Protocols

To evaluate and compare the neuroprotective effects of agents like this compound, Riluzole, and Edaravone, a variety of in vitro and in vivo experimental models are employed. Below is a detailed methodology for a common in vitro assay.

Experimental Protocol: In Vitro Neuroprotection Assay using Primary Cortical Neurons

Objective: To assess the ability of a test compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons isolated from embryonic day 18 (E18) rat fetuses.

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Poly-D-lysine coated culture plates.

  • Test compounds (this compound, Riluzole, Edaravone) dissolved in a suitable vehicle (e.g., DMSO).

  • L-Glutamic acid.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium homodimer-1).

  • Microplate reader and fluorescence microscope.

Methodology:

  • Neuronal Culture:

    • Isolate primary cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified incubator with 5% CO2.

    • Allow the neurons to mature for 7-10 days in vitro.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 100 µM) in the culture medium.

    • Remove the old medium from the cultured neurons and replace it with fresh medium containing the test compounds or vehicle control.

    • Pre-incubate the neurons with the compounds for 1-2 hours.

  • Induction of Excitotoxicity:

    • Following pre-incubation, add L-glutamic acid to the wells to a final concentration of 50-100 µM to induce excitotoxicity. A set of control wells should not receive glutamate.

  • Assessment of Neuroprotection (24 hours post-glutamate treatment):

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death. Collect an aliquot of the supernatant from each well and perform the LDH assay according to the manufacturer's instructions.

    • Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).

    • Imaging and Quantification: Capture images using a fluorescence microscope and quantify the number of live and dead cells using image analysis software.

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.

    • Determine the EC50 (half-maximal effective concentration) for each compound.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed neuroprotective effects.

Visualizing Molecular Pathways and Workflows

Signaling Pathways

IACS_52825_Pathway cluster_stress Neuronal Stress (e.g., Chemotherapy) cluster_pathway Axonal Degeneration Pathway Neuronal Stress Neuronal Stress DLK DLK (Dual Leucine Zipper Kinase) Neuronal Stress->DLK Activates JNK_Pathway JNK Pathway DLK->JNK_Pathway Activates Axon_Degeneration Axonal Degeneration JNK_Pathway->Axon_Degeneration Leads to IACS52825 This compound IACS52825->DLK Inhibits

Mechanism of Action of this compound.

Riluzole_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Promotes NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Leads to Riluzole Riluzole Riluzole->Na_Channel Inhibits Riluzole->NMDA_Receptor Inhibits Edaravone_Pathway cluster_stress Cellular Stress cluster_damage Cellular Damage Oxidative_Stress Oxidative Stress ROS Reactive Oxygen Species (Free Radicals) Oxidative_Stress->ROS Increases Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Leads to Lipid_Peroxidation->Neuronal_Damage Leads to Edaravone Edaravone Edaravone->ROS Scavenges Experimental_Workflow cluster_assessment Neuroprotection Assessment Start Start Culture_Neurons Culture Primary Cortical Neurons (7-10 days) Start->Culture_Neurons Pre_incubation Pre-incubate with Test Compound/Vehicle (1-2h) Culture_Neurons->Pre_incubation Induce_Toxicity Induce Excitotoxicity (Glutamate) Pre_incubation->Induce_Toxicity Incubate_24h Incubate for 24 hours Induce_Toxicity->Incubate_24h LDH_Assay LDH Assay (Cell Death) Incubate_24h->LDH_Assay Live_Dead_Staining Live/Dead Staining (Viability) Incubate_24h->Live_Dead_Staining Data_Analysis Data Analysis (EC50, Statistics) LDH_Assay->Data_Analysis Live_Dead_Staining->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head In Vivo Comparison of Dual Leucine Zipper Kinase (DLK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vivo performance of prominent DLK inhibitors, providing researchers, scientists, and drug development professionals with comparative data to inform their research and therapeutic development strategies.

Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress responses, has emerged as a promising therapeutic target for a range of neurodegenerative diseases and neuronal injuries. Inhibition of DLK has been shown to be neuroprotective in various preclinical models. This guide provides a head-to-head comparison of the in vivo activity of several key DLK inhibitors that have been described in the scientific literature, including GNE-3511, IACS-8287, and GDC-0134, alongside novel developmental compounds.

Comparative Efficacy and Safety Data

The following tables summarize the available in vivo data for different DLK inhibitors, focusing on their efficacy in various disease models and key pharmacokinetic and safety parameters. It is important to note that these data are compiled from separate studies and not from direct head-to-head comparison trials, which may involve different experimental conditions.

Table 1: In Vivo Efficacy of DLK Inhibitors in Neurodegeneration and Injury Models

InhibitorAnimal ModelDisease/Injury ModelKey Efficacy ReadoutOutcome
GNE-3511 MouseOptic Nerve Crush (ONC)Inhibition of c-Jun phosphorylationSimilar efficacy to novel palmitoylation inhibitors in reducing pro-degenerative signaling.[1]
IACS-8287 MouseCisplatin-induced peripheral neuropathyMechanical allodynia, intraepidermal nerve fiber densityPrevented mechanical allodynia and loss of nerve fibers.[2]
Cisplatin-induced cognitive impairmentCognitive deficits, brain connectivityPrevented cognitive deficits and impairments in brain connectivity.[2]
GDC-0134 Mouse (SOD1G93A)Amyotrophic Lateral Sclerosis (ALS)Motor neuron protection, survivalConditional knockout of DLK (mimicking inhibition) protected motor neurons and extended survival.[3]
Novel Palmitoylation Inhibitors (Compounds 8 & 13) MouseOptic Nerve Crush (ONC)Inhibition of c-Jun phosphorylationReduced DLK-dependent retrograde signaling to a similar extent as GNE-3511.[1]
DN-1289 RodentAmyotrophic Lateral Sclerosis (ALS)Target engagement, pathway biomarkersFavorable regulation of proximal target engagement and disease-relevant pathway biomarkers.[4]

Table 2: Comparative In Vivo Pharmacokinetics and Safety

InhibitorSpeciesKey Pharmacokinetic ParametersNotable Safety Findings
IACS-8287 MouseBrain-penetrant.[2]Did not interfere with the antitumor activity of cisplatin.[2]
GDC-0134 Human (Phase 1)Dose-proportional exposure, median half-life = 84 hours.[3][5]No adequately tolerated dose was identified; led to discontinuation of development for ALS due to unacceptable safety profile, including sensory neurological adverse events and elevations in plasma neurofilament light chain (NFL).[3][5][6][7][8]
DN-1289 Rodent, Human (in vitro)Excellent in vivo plasma half-life across species; anticipated to be freely brain-penetrant with no brain impairment based on in vivo rodent PK and human in vitro transporter data.[4]Not explicitly stated in the provided abstracts.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

DLK_Signaling_Pathway Axonal_Injury Axonal Injury / Stress DLK DLK (MAP3K12) Axonal_Injury->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis_Degeneration Neuronal Apoptosis & Axon Degeneration cJun->Apoptosis_Degeneration Promotes DLK_Inhibitor DLK Inhibitors DLK_Inhibitor->DLK Inhibit Experimental_Workflow_ONC cluster_animal_model In Vivo Model cluster_procedure Experimental Procedure cluster_analysis Analysis Mouse Mouse Model ONC Optic Nerve Crush (ONC) Mouse->ONC Injection Intravitreal Injection (DLK Inhibitor or Vehicle) ONC->Injection Tissue_Harvest Retina Harvest (15h post-ONC) Injection->Tissue_Harvest Immunostaining Immunostaining (p-c-Jun, Brn3a) Tissue_Harvest->Immunostaining Quantification Quantification of p-c-Jun in RGCs Immunostaining->Quantification

References

IACS-52825 Discontinuation: A Comparative Analysis of Inhibitors for Chemotherapy-Induced Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

The development of IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), was halted due to concerns of ocular toxicity observed in non-human primates during chronic dosing studies.[1] This decision underscores the critical importance of a thorough safety profile in drug development, even for promising therapeutic candidates. This guide provides a comparative analysis of this compound against other DLK and non-DLK inhibitors investigated for chemotherapy-induced peripheral neuropathy (CIPN), detailing their mechanisms of action, preclinical efficacy, and the safety concerns that led to their discontinuation or limited their clinical advancement.

Chemotherapy-induced peripheral neuropathy is a common and often dose-limiting side effect of many cancer treatments, characterized by pain, numbness, and tingling in the extremities. The development of effective and safe therapies for CIPN remains a significant unmet medical need. One of the key pathways implicated in the pathogenesis of CIPN is the DLK-JNK signaling cascade, which plays a crucial role in neuronal stress response and axonal degeneration.

The Rise and Fall of DLK Inhibitors

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, emerged as a promising therapeutic target for CIPN. Inhibition of DLK was shown to protect against axonal degeneration and alleviate neuropathic pain in preclinical models. Several small molecule inhibitors targeting DLK entered development, with this compound being a lead candidate.

This compound: A Potent Candidate Derailed by Ocular Toxicity

This compound demonstrated significant promise in preclinical studies, showing strong efficacy in reversing cisplatin-induced allodynia in mouse models.[1][2][3][4] It was developed as a potent and selective DLK inhibitor with favorable pharmacokinetic properties.[2][3] However, its progression was ultimately stopped due to the observation of ocular toxicity in non-human primates during long-term dosing studies.[1]

GDC-0134: Another DLK Inhibitor Halted Due to Safety Concerns

Genentech's GDC-0134, another DLK inhibitor, also faced discontinuation due to an unacceptable safety profile in a Phase 1 clinical trial in patients with amyotrophic lateral sclerosis (ALS).[5][6][7][8][9][10][11] The trial revealed serious adverse events, including a case of Grade 4 optic ischemic neuropathy, as well as other sensory neurological side effects that led to dose reductions and discontinuations.[5][6][8][9][10][11] Interestingly, earlier non-human primate toxicology studies with GDC-0134 had also indicated a potential for asymptomatic and reversible retinal nerve fiber layer thickening.[9][10]

Other Investigational DLK Inhibitors
  • IACS-8287: A precursor to this compound, this compound also showed preclinical efficacy in models of CIPN.

  • GNE-3511: A preclinical tool compound, GNE-3511 has been used extensively in research to probe the function of DLK and has demonstrated neuroprotective effects in various in vitro and in vivo models.[12][13][14][15][16]

Alternative Strategies for CIPN

The challenges encountered with DLK inhibitors have spurred research into alternative therapeutic targets for CIPN.

SAR443820 (DNL788): A RIPK1 Inhibitor with a Different Fate

SAR443820 is a brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis. While investigated for neurodegenerative diseases like ALS, a Phase 2 trial (HIMALAYA) for ALS was discontinued as it did not meet its primary endpoint.

Duloxetine: A Clinically Used Option with a Different Mechanism

Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is currently recommended by the American Society of Clinical Oncology (ASCO) for the treatment of painful CIPN.[17] Its mechanism of action involves enhancing the descending inhibitory pain pathways in the central nervous system. While it provides symptomatic relief for some patients, its efficacy is moderate, and it does not address the underlying nerve damage.[18][19][20] Recent studies have also questioned its effectiveness in preventing CIPN.[21]

Comparative Data of Investigational Inhibitors

InhibitorTargetDevelopment StageReason for Discontinuation/StatusPreclinical Efficacy in CIPN ModelsKey Safety Findings
This compound DLKPreclinicalDiscontinued Strong reversal of cisplatin-induced allodynia in mice.[1][2][3][4]Ocular toxicity in non-human primates.[1]
GDC-0134 DLKPhase 1 (for ALS)Discontinued Preclinical data showed benefit in animal models of neurodegeneration.[22]Grade 4 optic ischemic neuropathy, thrombocytopenia, dysesthesia in humans.[5][6][8][9][10][11]
IACS-8287 DLKPreclinicalPrecursor to this compoundEfficacious in preclinical CIPN models.Data not publicly available.
GNE-3511 DLKPreclinical ResearchResearch toolNeuroprotective in various in vitro and in vivo models.[12][13][14][15][16]Data not publicly available.
SAR443820 RIPK1Phase 2 (for ALS)Failed to meet primary endpoint Preclinical models showed slowing of disease progression in neurodegenerative diseases.[13]Generally well-tolerated in Phase 1; most common adverse events were dizziness and headache.[23]
Duloxetine SNRIClinically UsedApproved for other indications; used off-label for CIPNPartially improves pain hypersensitivity in mouse models.[17]Common side effects include nausea, fatigue, and insomnia.[20]

Experimental Protocols

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model

A common method to induce CIPN in mice for preclinical testing involves the administration of chemotherapeutic agents like cisplatin or paclitaxel.[24][25]

  • Animal Model: C57BL/6J mice are frequently used.

  • Induction of Neuropathy: Paclitaxel is administered via intraperitoneal (i.p.) or intravenous (i.v.) injections. A typical regimen involves intermittent low doses to mimic clinical scenarios.

  • Assessment of Neuropathy:

    • Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus. Mice are placed on a wire mesh floor, and calibrated von Frey filaments are applied to the plantar surface of the hind paw.[26][27][28]

    • Cold Allodynia: The acetone test can be used to assess sensitivity to cold. A drop of acetone is applied to the hind paw, and the duration of paw withdrawal or licking is measured.

    • Nerve Conduction Velocity (NCV): NCV studies are performed under anesthesia to measure the speed of electrical impulse conduction along a nerve, providing a functional assessment of nerve health.[22][29][30][31][32]

Kinase Inhibitor Selectivity Profiling

Determining the selectivity of a kinase inhibitor is crucial to understand its potential off-target effects.

  • Biochemical Assays: These assays measure the ability of a compound to inhibit the activity of a large panel of purified kinases.[6][33][34][35] This is often done using radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Cell-Based Assays: These assays assess the inhibitor's activity in a cellular context, which can provide a more physiologically relevant measure of selectivity and potency.[34]

Signaling Pathways and Experimental Workflows

DLK Signaling Pathway in Neuronal Injury cluster_stress Cellular Stress cluster_dlk_activation DLK Activation cluster_mapk_cascade MAPK Cascade cluster_cellular_response Cellular Response cluster_inhibitors Inhibitors Chemotherapy Chemotherapy DLK DLK Chemotherapy->DLK activates Axon Injury Axon Injury Axon Injury->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c_Jun JNK->c_Jun phosphorylates Gene Expression Gene Expression c_Jun->Gene Expression regulates Axonal Degeneration Axonal Degeneration Gene Expression->Axonal Degeneration Apoptosis Apoptosis Gene Expression->Apoptosis This compound This compound This compound->DLK inhibits GDC-0134 GDC-0134 GDC-0134->DLK inhibits

Caption: DLK signaling pathway in neuronal injury and points of intervention by inhibitors.

CIPN Preclinical Efficacy Workflow cluster_induction CIPN Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_behavioral Behavioral Tests Animal Model (Mice) Animal Model (Mice) Chemotherapy Administration Chemotherapy Administration Animal Model (Mice)->Chemotherapy Administration Test Inhibitor Test Inhibitor Chemotherapy Administration->Test Inhibitor Vehicle Control Vehicle Control Chemotherapy Administration->Vehicle Control Behavioral Testing Behavioral Testing Test Inhibitor->Behavioral Testing Electrophysiology Electrophysiology Test Inhibitor->Electrophysiology Histopathology Histopathology Test Inhibitor->Histopathology Vehicle Control->Behavioral Testing Vehicle Control->Electrophysiology Vehicle Control->Histopathology von Frey Test von Frey Test Behavioral Testing->von Frey Test Cold Allodynia Test Cold Allodynia Test Behavioral Testing->Cold Allodynia Test

References

Validating IACS-52825 Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of IACS-52825, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), with other known DLK inhibitors, supported by experimental data and detailed protocols.

This compound has been identified as a highly selective inhibitor of DLK (also known as MAP3K12), a critical kinase involved in neuronal injury and degeneration pathways. Its primary therapeutic application has been explored in the context of chemotherapy-induced peripheral neuropathy (CIPN). However, like other investigational drugs, its development was halted due to observations of ocular toxicity in preclinical studies. This guide aims to provide an objective comparison of this compound's specificity against other DLK inhibitors, GDC-0134 and CEP-1347, to aid researchers in selecting the appropriate tool compounds for their studies.

Comparative Analysis of DLK Inhibitor Specificity

The following table summarizes the available data on the selectivity and potency of this compound and its alternatives. The data is compiled from KINOMEscan profiles and other published assays, which assess the binding affinity of the inhibitors against a large panel of kinases. A lower Kd value indicates a higher binding affinity, and the number of off-target kinases at a given concentration threshold is a measure of specificity.

Compound Primary Target Kd for DLK (nM) KINOMEscan Selectivity Score (S-score) Off-Target Kinases (>65% inhibition @ 1µM) Cell Lines Tested Key Findings & Clinical Status
This compound DLK1.3S(10) = 0.01Minimal off-targets reportedNeuronal cell linesPotent and selective DLK inhibitor. Development discontinued due to ocular toxicity in non-human primates.[1]
GDC-0134 DLK3.5S(35) = 0.025High selectivity reportedNeuronal cell linesPotent, selective, and brain-penetrant DLK inhibitor. Phase 1 clinical trial for ALS was discontinued due to an unacceptable safety profile, including optic ischemic neuropathy.[1][2][3][4]
CEP-1347 Mixed Lineage Kinases (MLKs)23-51 (IC50)Not availableBroader spectrum inhibitor of MLK family kinases (MLK1, MLK2, MLK3, DLK)Cos-7, PC12, SH-SY5YFailed in Phase 2/3 clinical trials for Parkinson's disease due to lack of efficacy.[5][6][7][8][9]

Signaling Pathway of DLK and its Inhibition

Dual Leucine Zipper Kinase (DLK) is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway in neurons. Under conditions of neuronal stress or injury, DLK is activated, leading to a phosphorylation cascade that ultimately results in the activation of the transcription factor c-Jun. Phosphorylated c-Jun (p-c-Jun) then translocates to the nucleus and promotes the expression of genes involved in apoptosis and axon degeneration. DLK inhibitors like this compound act by binding to the ATP-binding pocket of DLK, thereby preventing its kinase activity and blocking the downstream signaling cascade.

DLK_Signaling_Pathway cluster_stress Neuronal Stress/Injury cluster_inhibition Inhibition cluster_pathway DLK Signaling Cascade cluster_cellular_response Cellular Response Stress Axonal Injury, Chemotherapy, Neurotoxins DLK DLK (MAP3K12) Stress->DLK Activates IACS52825 This compound IACS52825->DLK Inhibits MKK47 MKK4/7 DLK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun cJun->p_cJun Apoptosis Apoptosis & Axon Degeneration p_cJun->Apoptosis Promotes Gene Expression for Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Detection & Analysis A 1. Plate neuronal cells (e.g., SH-SY5Y, DRG neurons) B 2. Treat with this compound or alternative inhibitors for 2-4 hours A->B C 3. Induce neuronal stress (e.g., with Anisomycin or Axotomy) B->C D 4. Lyse cells and collect protein extracts C->D E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. Separate proteins by SDS-PAGE E->F G 7. Transfer proteins to a PVDF membrane F->G H 8. Block membrane and incubate with primary antibodies (anti-p-c-Jun, anti-c-Jun, anti-GAPDH) G->H I 9. Incubate with HRP-conjugated secondary antibodies H->I J 10. Detect signal using chemiluminescence I->J K 11. Quantify band intensities and normalize to loading control J->K CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A 1. Treat neuronal cells with This compound or vehicle (DMSO) B 2. Aliquot cell suspension into PCR tubes A->B C 3. Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes B->C D 4. Lyse cells by freeze-thaw cycles C->D E 5. Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins D->E F 6. Collect the supernatant (soluble fraction) E->F G 7. Analyze the amount of soluble DLK by Western Blot F->G H 8. Plot protein abundance vs. temperature to generate melting curves G->H

References

Safety Operating Guide

Navigating the Safe Handling of IACS-52825: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of IACS-52825, a potent and selective DLK inhibitor. As a novel research compound with limited publicly available safety data, a cautious and rigorous approach to handling is paramount. The following procedures are based on general best practices for managing potentially hazardous research chemicals.

Immediate Safety and Handling Protocols

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, all handling should be conducted under the assumption that the compound is hazardous. Researchers should adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Engineering Controls

The primary method for controlling exposure to this compound is through proper engineering controls.

  • Fume Hood: All weighing, reconstitution, and aliquoting of this compound powder must be performed in a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to minimize the potential for accumulation of airborne contaminants.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes or aerosols of the compound.
Lab Coat A fully buttoned lab coat with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be worn when handling the powder outside of a fume hood.Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, procedural workflow will minimize the risk of exposure and contamination.

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly. Prepare all required materials (e.g., spatulas, weigh boats, solvent, vials) within the fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder in a disposable weigh boat within the fume hood.

  • Reconstitution: Add the appropriate solvent to the powder in a controlled manner to avoid splashing. Gently swirl the vial to dissolve the compound completely.

  • Aliquoting: If necessary, aliquot the reconstituted solution into smaller, clearly labeled vials.

  • Cleanup: Decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner. Dispose of all contaminated disposable materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove outer gloves first, followed by the lab coat, then inner gloves. Remove eye and respiratory protection last. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, pipette tips) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation don_ppe Don Appropriate PPE prep_fume_hood->don_ppe Proceed if operational weigh Weigh Compound don_ppe->weigh Enter fume hood reconstitute Reconstitute with Solvent weigh->reconstitute aliquot Aliquot Solution reconstitute->aliquot decontaminate Decontaminate Surfaces aliquot->decontaminate Complete handling dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Exit fume hood wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.